3,4-Difluoro-2-hydroxybenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,4-difluoro-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOOBUWKTOCYKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374262 | |
| Record name | 3,4-difluoro-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189283-51-0 | |
| Record name | 3,4-difluoro-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 189283-51-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Core Synthesis Pathway: Nucleophilic Aromatic Substitution
An In-depth Technical Guide to the Synthesis of 3,4-Difluoro-2-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the primary synthetic pathway for producing this compound, a valuable fluorinated aromatic compound. The guide focuses on a well-documented method and explores a potential alternative route, offering detailed experimental protocols, quantitative data, and process visualizations to support laboratory-scale synthesis and research.
The most direct and documented method for synthesizing this compound involves the nucleophilic aromatic substitution of a fluorine atom on a trifluorinated precursor. This approach leverages the electron-withdrawing nature of the existing fluorine atoms and the carboxyl group to facilitate substitution by a hydroxyl group.
Data Presentation: Synthesis from 2,3,4-Trifluorobenzoic Acid
The following table summarizes the quantitative data for the synthesis of this compound from 2,3,4-trifluorobenzoic acid.
| Step | Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Hydroxylation | 2,3,4-Trifluorobenzoic Acid | Sodium Hydroxide (NaOH) | Dimethylimidazolidinone | 120 | 2 | 73.4 | 174-177 |
Experimental Protocol: Synthesis from 2,3,4-Trifluorobenzoic Acid[1]
This protocol details the conversion of 2,3,4-trifluorobenzoic acid to this compound.
Materials:
-
2,3,4-Trifluorobenzoic acid (5.0 g, 28 mmol)
-
Solid Sodium Hydroxide (4.52 g, 113 mmol)
-
Dimethylimidazolidinone (10 mL)
-
2N Hydrochloric Acid (approx. 7.5 mL)
-
Ice bath
-
Reaction flask and stirrer
-
Heating mantle
-
Filtration apparatus
-
TLC monitoring equipment
Procedure:
-
In a reaction flask equipped with a stirrer, dissolve 2,3,4-trifluorobenzoic acid (5.0 g) in dimethylimidazolidinone (10 mL).
-
Cool the solution in an ice bath while stirring.
-
Add solid sodium hydroxide (4.52 g) batchwise to the cooled solution, maintaining a low temperature.
-
After the addition is complete, heat the reaction mixture to 120 °C and maintain this temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture to a pH of 5-6 by adding 2N hydrochloric acid.
-
A white solid will precipitate. Collect the solid by filtration.
-
Wash the collected solid with excess water.
-
Dry the final product to yield this compound (3.6 g, 73.4% yield).
Product Characterization:
-
Melting Point: 174-177 °C[1]
-
¹H-NMR (400 MHz, DMSO-d6): δ 6.94-7.01 (m, 1H, aryl), 7.64-7.68 (m, 1H, aryl)[1]
-
IR (KBr): 3208.9 cm⁻¹ (OH), 1654.1 cm⁻¹ (C=O), 1625.7 cm⁻¹ (C=C, aromatic), 1315.2 cm⁻¹ (C-O)[1]
Synthesis Workflow Visualization
References
An In-depth Technical Guide to the Physicochemical Properties of 3,4-Difluoro-2-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluoro-2-hydroxybenzoic acid, also known as 3,4-difluorosalicylic acid, is a fluorinated aromatic carboxylic acid. Its structural features, including the carboxylic acid group, a hydroxyl group, and two fluorine atoms on the benzene ring, suggest its potential for use as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The fluorine substituents can significantly influence the compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, making it an interesting candidate for drug discovery and material science applications. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a logical workflow for its characterization.
Physicochemical Properties
The known quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₂O₃ | [1][2] |
| Molecular Weight | 174.10 g/mol | [1][2] |
| Melting Point | 177-179 °C | [3] |
| Boiling Point | 281.5 °C at 760 mmHg | [3] |
| Density | 1.6 g/cm³ | [3] |
| XlogP (Predicted) | 2.0 | [4] |
| CAS Number | 189283-51-0 | [1][2] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on established analytical techniques and can be adapted for the specific analysis of this compound.
Determination of Melting Point
The melting point of this compound was determined as part of its synthesis and characterization.[5] A common method for this determination is as follows:
-
Sample Preparation: A small, dry sample of the crystalline compound is packed into a capillary tube.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the apparatus, and the temperature is gradually increased.
-
Observation: The temperature range at which the substance begins to melt and becomes completely liquid is recorded as the melting point.[5]
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa value is a critical parameter that influences the ionization state of a molecule at a given pH, affecting its solubility, absorption, and biological activity. A standard method for pKa determination is potentiometric titration.
-
Solution Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like ethanol to ensure solubility.[6]
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base, such as 0.1 M sodium hydroxide, is added in small, precise increments using a burette.[6]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[6]
Determination of Aqueous Solubility by the Shake-Flask Method
Solubility is a fundamental property that impacts drug formulation and bioavailability. The shake-flask method is a widely accepted technique for determining equilibrium solubility.
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature shaker bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Determination of the Octanol-Water Partition Coefficient (logP) by the Shake-Flask Method
The logP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and pharmacokinetic properties. The shake-flask method is the traditional approach for its determination.
-
Solvent Saturation: Equal volumes of 1-octanol and water (or a suitable buffer) are shaken together for 24 hours to ensure mutual saturation. The two phases are then separated.
-
Compound Dissolution: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: A measured volume of the solution is mixed with a measured volume of the other saturated phase in a sealed flask.
-
Equilibration: The flask is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Concentration Analysis: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Physicochemical Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound like this compound.
Caption: Workflow for Physicochemical Characterization.
Biological Activity Context
While specific biological activities for this compound are not extensively documented in publicly available literature, its structural similarity to salicylic acid and other fluorinated aromatic compounds suggests potential for biological relevance. Difluorinated salicylate derivatives are explored as potential inhibitors of bacterial enzymes, indicating that this compound could be a scaffold for developing new antimicrobial agents.[7] Further research is warranted to elucidate its specific biological targets and potential therapeutic applications. The physicochemical properties detailed in this guide are fundamental to any such investigation, as they will govern the compound's behavior in biological systems.
References
- 1. This compound [stenutz.eu]
- 2. scbt.com [scbt.com]
- 3. 3,4-Difluorosalicylic acid | CAS#:189283-51-0 | Chemsrc [chemsrc.com]
- 4. PubChemLite - this compound (C7H4F2O3) [pubchemlite.lcsb.uni.lu]
- 5. This compound | 189283-51-0 [chemicalbook.com]
- 6. edu.rsc.org [edu.rsc.org]
- 7. Recent advances in inhibitors of bacterial fatty acid synthesis type II (FASII) system enzymes as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of 3,4-Difluoro-2-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluoro-2-hydroxybenzoic acid, a fluorinated derivative of salicylic acid, is a molecule of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms to the aromatic ring can profoundly influence the molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the molecular structure and conformational properties of this compound, supported by experimental data and theoretical insights.
Molecular Structure and Conformation
The structural characteristics of this compound have been elucidated through single-crystal X-ray diffraction, revealing a largely planar conformation in the solid state. This planarity is a key feature, influencing its packing in the crystal lattice and its potential interactions with biological macromolecules.
Solid-State Conformation from X-ray Crystallography
The definitive solid-state structure of this compound was determined by single-crystal X-ray diffraction. The analysis reveals that the molecule is essentially planar. A significant feature of its solid-state conformation is the presence of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid group. This interaction contributes to the planarity of the molecule.
In the crystal lattice, the molecules form inversion dimers through intermolecular hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[1] These dimers are further linked by weaker C-H···O and C-H···F hydrogen bonds, creating sheets that are stacked and held together by π–π interactions.[1]
Table 1: Key Crystallographic and Structural Features
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Intramolecular Hydrogen Bond | O—H···O |
| Intermolecular Interactions | O—H···O hydrogen bonds (forming R²₂(8) ring motifs), C—H···O and C—H···F hydrogen bonds, π–π stacking |
| Inter-centroid distance (π–π stacking) | 3.7817 (9) Å[1] |
Theoretical Conformation
Computational studies, typically employing Density Functional Theory (DFT), are invaluable for understanding the conformational preferences of molecules in the gas phase or in solution, which can differ from the solid-state structure. For substituted salicylic acids, DFT calculations are used to optimize the molecular geometry and determine the most stable conformers.[2][3]
The conformational landscape of this compound is primarily dictated by the orientation of the hydroxyl and carboxylic acid groups. The intramolecular hydrogen bond observed in the solid state is also predicted to be a key feature in the gas-phase and in non-polar solvents, leading to a planar, low-energy conformation.
Spectroscopic Data
Spectroscopic techniques provide valuable information about the chemical environment and bonding within the this compound molecule.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 6.94-7.01 (m, 1H, aryl), 7.64-7.68 (m, 1H, aryl) | [4] |
| IR (KBr) | 3208.9 cm⁻¹ (O-H), 1654.1 cm⁻¹ (C=O), 1625.7 cm⁻¹ (C=C, aromatic), 1315.2 cm⁻¹ (C-O) | [4] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the nucleophilic substitution of a fluorine atom in a more highly fluorinated precursor.[4]
Protocol:
-
To a solution of 2,3,4-trifluorobenzoic acid in dimethylimidazolidinone, solid sodium hydroxide is added portion-wise under cooling.
-
The reaction mixture is then heated to 120 °C for 2 hours, with the reaction progress monitored by thin-layer chromatography.
-
After cooling to room temperature, the mixture is acidified with hydrochloric acid to a pH of 5-6.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield this compound as a white solid.[4]
X-ray Crystallography
The determination of the solid-state structure of this compound is achieved through single-crystal X-ray diffraction.
Protocol:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation from a suitable solvent, such as ethanol.
-
Data Collection: A selected crystal is mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to obtain the final atomic coordinates and molecular geometry.
Computational Analysis
The theoretical conformation and electronic properties of this compound can be investigated using computational chemistry methods.
Protocol (Typical DFT Workflow):
-
Structure Building: The 3D structure of the molecule is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using a DFT method, such as B3LYP, with an appropriate basis set (e.g., 6-311G(d,p)).[2]
-
Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
Property Calculation: Various molecular properties, such as electronic energies, orbital distributions (HOMO/LUMO), and electrostatic potential, can then be calculated.
Biological Activity and Potential Signaling Pathway
Fluorinated benzoic acid derivatives, particularly those related to salicylic acid, have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[5][6] The COX enzymes (COX-1 and COX-2) are key to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[5] The selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced side effects.[5]
Based on the structural similarity of this compound to other fluorinated anti-inflammatory agents, a plausible mechanism of action is the inhibition of the COX-2 pathway.
Conclusion
This compound possesses a well-defined planar structure in the solid state, stabilized by a strong intramolecular hydrogen bond. This structural rigidity, combined with the electronic effects of the fluorine substituents, makes it an interesting candidate for further investigation in drug discovery and materials science. The potential for this molecule and its derivatives to act as inhibitors of key enzymes in inflammatory pathways, such as COX-2, highlights the importance of understanding its molecular structure and conformation for the rational design of new therapeutic agents. Further computational and experimental studies will be crucial to fully elucidate its conformational dynamics in different environments and to explore its full range of biological activities.
References
- 1. This compound | 189283-51-0 [sigmaaldrich.com]
- 2. 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. This compound | 189283-51-0 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Guide: 3,4-Difluoro-2-hydroxybenzoic Acid (CAS 189283-51-0)
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical data, synthesis, and applications of 3,4-Difluoro-2-hydroxybenzoic acid (CAS number 189283-51-0). Also known as 3,4-difluorosalicylic acid, this compound is a crucial intermediate in the synthesis of complex organic molecules, most notably in the development of fluoroquinolone antibiotics.[1] The presence of fluorine atoms in its structure is a key feature, often contributing to enhanced metabolic stability and bioavailability in the final active pharmaceutical ingredients.[1]
Core Chemical and Physical Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value |
| CAS Number | 189283-51-0 |
| Synonyms | 3,4-Difluorosalicylic acid |
| Molecular Formula | C₇H₄F₂O₃ |
| Molecular Weight | 174.10 g/mol |
| Melting Point | 177-179 °C[1] |
| Boiling Point | 282 °C |
| Density | 1.600 g/cm³ |
| Flash Point | 124 °C |
| Appearance | White to off-white crystalline solid |
Spectroscopic and Analytical Data
Structural elucidation of this compound is confirmed by the following spectroscopic data.[2]
| Analytical Method | Spectroscopic Data |
| ¹H-NMR (400 MHz, DMSO-d₆) | δ 6.94-7.01 (m, 1H, aryl), 7.64-7.68 (m, 1H, aryl) |
| Infrared (IR) (KBr) | 3208.9 cm⁻¹ (O-H stretch), 1654.1 cm⁻¹ (C=O stretch), 1625.7 cm⁻¹ (C=C aromatic stretch), 1315.2 cm⁻¹ (C-O stretch) |
Synthesis Protocol
The standard laboratory synthesis of this compound involves the nucleophilic aromatic substitution of 2,3,4-trifluorobenzoic acid.[2]
Experimental Procedure
Materials:
-
2,3,4-trifluorobenzoic acid (5.0 g, 28 mmol)
-
Sodium hydroxide (4.52 g, 113 mmol)
-
Dimethylimidazolidinone (10 mL)
-
2N Hydrochloric acid (approx. 7.5 mL)
-
Ice-water bath
-
Thin-layer chromatography (TLC) apparatus for reaction monitoring
Methodology:
-
A solution of 2,3,4-trifluorobenzoic acid in dimethylimidazolidinone is prepared in a suitable reaction vessel.
-
The solution is cooled to 0-5 °C using an ice-water bath while stirring.
-
Solid sodium hydroxide is added portion-wise to the cooled solution, maintaining the temperature.
-
Following the complete addition of sodium hydroxide, the reaction mixture is heated to 120 °C and maintained for 2 hours.
-
The progress of the reaction is monitored by TLC until the starting material is fully consumed.
-
Upon completion, the reaction mixture is allowed to cool to ambient temperature.
-
The mixture is then acidified to a pH of 5-6 with 2N hydrochloric acid, resulting in the precipitation of a white solid.
-
The precipitate is collected by vacuum filtration.
-
The collected solid is washed with an excess of water to remove any inorganic impurities.
-
The final product is dried to yield this compound.
A typical yield for this reaction is approximately 3.6 g (73.4%).[2]
Synthesis Workflow Diagram
Caption: A flowchart illustrating the synthetic pathway for this compound.
Application in Drug Discovery and Development
The primary application of this compound is as a key building block in the synthesis of fluoroquinolone antibiotics.[3][4] This class of antibacterial agents functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The fluorine atoms introduced from this precursor are known to enhance the potency and pharmacokinetic profile of the resulting antibiotics.
Generalized Synthetic Pathway to Quinolone Core Structures
The diagram below outlines a generalized synthetic route from a substituted benzoic acid, such as this compound, to the core structure of a quinolone antibiotic. This multi-step process is fundamental in the production of many modern antibacterial drugs.
References
Spectroscopic and Spectrometric Characterization of 3,4-Difluoro-2-hydroxybenzoic Acid: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the key spectroscopic and spectrometric data for the characterization of 3,4-Difluoro-2-hydroxybenzoic acid. This document includes a summary of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data. Detailed experimental protocols are provided to facilitate the replication of these analyses. Visual diagrams are included to illustrate the analytical workflow for the characterization of this compound. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and application of fluorinated benzoic acid derivatives.
Introduction
This compound is a fluorinated derivative of salicylic acid. The presence of fluorine atoms can significantly alter the physicochemical and biological properties of organic molecules, making such compounds of great interest in medicinal chemistry and materials science. Accurate and thorough analytical characterization is paramount to confirm the identity, purity, and structure of synthesized this compound. This guide presents the fundamental spectroscopic and spectrometric data required for its unambiguous identification.
Spectroscopic and Spectrometric Data
The following sections summarize the key analytical data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.94-7.01 | m | 1H | Aryl-H |
| 7.64-7.68 | m | 1H | Aryl-H |
Solvent: DMSO-d₆, Instrument Frequency: 400 MHz[1]
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Predicted values are not currently available. Experimental determination is recommended. | C |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3208.9 | O-H stretch (hydroxyl) |
| 1654.1 | C=O stretch (carboxylic acid) |
| 1625.7 | C=C stretch (aromatic) |
| 1315.2 | C-O stretch |
Sample Preparation: KBr pellet[1]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. This information can be used to determine the molecular weight and elemental composition of a compound.
Table 4: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
| [M+H]⁺ | 175.02013 |
| [M+Na]⁺ | 197.00207 |
| [M-H]⁻ | 173.00557 |
| [M+NH₄]⁺ | 192.04667 |
| [M+K]⁺ | 212.97601 |
Data Source: Predicted by computational methods.
Experimental Protocols
The following are detailed methodologies for the key analytical techniques described in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: 400 MHz NMR Spectrometer (or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FT-IR Spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press.
-
Apply pressure to form a thin, transparent or translucent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight of the compound.
Instrumentation: Mass spectrometer equipped with an electrospray ionization source.
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the mobile phase.
-
If necessary, add a small amount of an acid (e.g., formic acid for positive ion mode) or a base (e.g., ammonium hydroxide for negative ion mode) to the sample solution to promote ionization.
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a constant flow rate or introduce it via a liquid chromatography system.
-
Acquire the mass spectrum in either positive or negative ion mode, scanning over an appropriate m/z range to include the expected molecular ion.
Data Processing:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).
-
Confirm the molecular weight of the compound based on the observed m/z value.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic and spectrometric analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Caption: Logical Relationships in Structural Analysis.
References
An In-depth Technical Guide to the Solubility and Stability of 3,4-Difluoro-2-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 3,4-Difluoro-2-hydroxybenzoic acid. Due to the limited availability of direct quantitative data for this specific compound, this guide incorporates information from structurally similar analogs to infer its physicochemical properties. Furthermore, it offers detailed experimental protocols for the systematic evaluation of its solubility and stability, adhering to industry-standard methodologies.
Core Concepts: Solubility and Stability
Solubility is a critical physicochemical parameter that influences the bioavailability, formulation, and efficacy of a drug substance. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure. For a drug to be absorbed, it must first be in solution.
Stability refers to the capacity of a drug substance to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life. Stability studies are essential to ensure the safety and efficacy of a pharmaceutical product.
Physicochemical Properties of this compound
This compound is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 189283-51-0 | [1] |
| Molecular Formula | C₇H₄F₂O₃ | [1] |
| Molecular Weight | 174.10 g/mol | [1][2] |
| Melting Point | 177-179 °C | [1] |
| Boiling Point | 282 °C | [1] |
| Density | 1.600 g/cm³ | [1] |
Solubility Profile
Qualitative Solubility Assessment:
Based on the solubility of analogous compounds, this compound is expected to be:
-
Sparingly soluble in water : The aromatic ring and fluorine atoms likely reduce its aqueous solubility compared to unsubstituted benzoic acid.
-
Soluble in polar organic solvents : Solvents such as methanol, ethanol, and acetone are likely to be good solvents due to their ability to engage in hydrogen bonding.[3][4]
-
Slightly soluble in non-polar organic solvents : Limited solubility is expected in solvents like chloroform.[4]
The table below presents qualitative solubility data for closely related difluorobenzoic acid isomers, which can serve as a useful reference.
| Compound | Water Solubility | Organic Solvent Solubility |
| 2,4-Difluorobenzoic acid | Sparingly soluble | Soluble in ethanol and acetone.[3] |
| 3,4-Difluorobenzoic acid | Slightly soluble in cold water | Slightly soluble in chloroform and methanol.[4] |
Stability Profile
The stability of fluorinated benzoic acids is generally considered to be good under standard storage conditions.[5] The introduction of fluorine atoms into the benzoic acid structure can enhance thermal stability.[5] However, as with any active pharmaceutical ingredient (API), a thorough stability testing program is crucial to determine its shelf-life and appropriate storage conditions.
Factors that can affect the stability of this compound include:
-
pH : The carboxylic acid group's ionization state is pH-dependent, which can influence its reactivity and degradation pathways.
-
Temperature : Elevated temperatures can accelerate degradation reactions.
-
Light : Exposure to UV or visible light can induce photolytic degradation.
-
Oxidizing agents : The phenolic hydroxyl group may be susceptible to oxidation.
Experimental Protocols
Solubility Determination: Shake-Flask Method
This is a standard method for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to vials containing a known volume of the selected solvents (e.g., water, phosphate buffer at various pHs, methanol, ethanol, acetone, acetonitrile).
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: At each time point, withdraw an aliquot from each vial. Immediately filter the sample through a suitable membrane filter (e.g., 0.22 µm PTFE) to remove undissolved solid.
-
Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported as the mean concentration from samples where equilibrium has been established.
Stability Testing: ICH Guideline Approach
The International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances.
Methodology:
-
Stress Testing (Forced Degradation):
-
Acid/Base Hydrolysis: Expose the compound to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at room temperature and elevated temperatures.
-
Oxidation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose the solid compound and its solution to light sources as specified in ICH Q1B guidelines.
-
-
Accelerated Stability Study:
-
Store the compound under accelerated conditions (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH) for a minimum of 6 months.
-
Analyze samples at specified time points (e.g., 0, 3, and 6 months).
-
-
Long-Term Stability Study:
-
Store the compound under the intended long-term storage conditions (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH) for a minimum of 12 months.
-
Analyze samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
-
Analytical Method: A stability-indicating analytical method (typically HPLC) must be used to separate and quantify the parent compound and any degradation products.
Visualizations
The following diagrams illustrate the general workflows for the experimental protocols described above.
References
A Comprehensive Technical Review of 3,4-Difluoro-2-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Difluoro-2-hydroxybenzoic acid, a fluorinated analog of salicylic acid, is a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive review of its synthesis, physicochemical properties, and spectroscopic characterization. While direct biological studies on this specific compound are limited, this document explores the potential therapeutic applications by drawing parallels with structurally related hydroxybenzoic acid derivatives known for their antimicrobial, antioxidant, and cytotoxic activities. Detailed experimental protocols for its synthesis and characterization are provided, alongside proposed methodologies for screening its potential biological activities. This guide aims to serve as a foundational resource for researchers interested in the exploration and application of this compound in drug discovery and development.
Chemical and Physical Properties
This compound, also known as 3,4-difluorosalicylic acid, is a white crystalline solid. Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 189283-51-0 | [1] |
| Molecular Formula | C₇H₄F₂O₃ | [1] |
| Molecular Weight | 174.10 g/mol | [1] |
| Melting Point | 177-179 °C | [1] |
| Boiling Point | 282 °C | [1] |
| Density | 1.600 g/cm³ | [1] |
| Flash Point | 124 °C | [1] |
| Synonyms | 3,4-difluorosalicylic acid | [1] |
Synthesis and Characterization
The primary synthetic route to this compound involves the nucleophilic aromatic substitution of 2,3,4-trifluorobenzoic acid.[2]
Experimental Protocol: Synthesis from 2,3,4-Trifluorobenzoic Acid[2]
Materials:
-
2,3,4-Trifluorobenzoic acid
-
Sodium hydroxide (solid)
-
Dimethylimidazolidinone (DMI)
-
2N Hydrochloric acid
-
Ice bath
-
Thin-layer chromatography (TLC) apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 5.0 g (28 mmol) of 2,3,4-trifluorobenzoic acid in 10 mL of dimethylimidazolidinone.
-
To the stirred solution, add 4.52 g (113 mmol) of solid sodium hydroxide batchwise, maintaining the temperature below 20 °C.
-
After the addition is complete, heat the reaction mixture to 120 °C and maintain this temperature for 2 hours.
-
Monitor the reaction progress by TLC to confirm the complete consumption of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture to a pH of 5-6 by the slow addition of 2N hydrochloric acid.
-
A white solid will precipitate. Collect the solid by filtration.
-
Wash the collected solid with excess water and dry it under vacuum.
-
The final product is this compound, obtained as a white solid (yield: 3.6 g, 73.4%).
Caption: Synthetic workflow for this compound.
Spectroscopic and Crystallographic Data
The structure of the synthesized this compound can be confirmed by various analytical techniques.
| Technique | Data | Reference |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 6.94-7.01 (m, 1H, aryl), 7.64-7.68 (m, 1H, aryl) | [2] |
| IR (KBr) | 3208.9 cm⁻¹ (O-H), 1654.1 cm⁻¹ (C=O), 1625.7 cm⁻¹ (C=C, aromatic), 1315.2 cm⁻¹ (C-O) | [2] |
A single-crystal X-ray diffraction study has been reported, providing detailed insights into its molecular and crystal structure. The compound crystallizes in the monoclinic space group P2₁/c. An intramolecular O—H···O hydrogen bond is observed. In the crystal, inversion dimers linked by pairs of O—H···O hydrogen bonds generate R²₂(8) ring motifs. These dimers are further linked by C—H···O and C—H···F hydrogen bonds, forming sheets parallel to the (30-1) plane. These sheets are interconnected by aromatic π–π stacking interactions.
Potential Biological Activities and Screening Protocols
While no specific biological activities have been reported for this compound, its structural similarity to other biologically active hydroxybenzoic acids and fluorinated compounds suggests it may possess antimicrobial, antioxidant, and cytotoxic properties.[3][4][5][6] Its methoxy derivative, 3,4-Difluoro-2-methoxybenzoic acid, is utilized in the development of active pharmaceutical ingredients (APIs).[7] Furthermore, a structurally related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, is a key intermediate in the synthesis of antimicrobial 3-quinolinecarboxylic acid drugs.[8]
Proposed Antimicrobial Activity Screening
Based on the known antimicrobial properties of fluorinated quinolones and other hydroxybenzoic acid derivatives, this compound could be screened for its antibacterial and antifungal activities.[3][8]
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Microbial Inoculum: Culture bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains in appropriate broth overnight. Dilute the cultures to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Proposed Antioxidant Activity Screening
Many phenolic compounds, including hydroxybenzoic acids, exhibit antioxidant activity due to their ability to scavenge free radicals.[4]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of this compound to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
Proposed Cytotoxicity Screening
Fluorinated compounds are prevalent in anticancer drugs. Therefore, assessing the cytotoxic potential of this compound against cancer cell lines is a logical step.[5]
Experimental Protocol: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate cell culture medium supplemented with fetal bovine serum.
-
Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Calculation: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Potential Signaling Pathways
Based on the activities of similar hydroxybenzoic acids, this compound could potentially modulate signaling pathways involved in inflammation and oxidative stress. For instance, some dihydroxybenzoic acids are known to activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.
Caption: Hypothetical Nrf2 signaling pathway modulation.
Conclusion
This compound is a readily synthesizable compound with well-defined chemical and physical properties. While direct biological data is currently lacking, its structural features and the known activities of related compounds strongly suggest its potential as a valuable scaffold in drug discovery. The experimental protocols and potential screening strategies outlined in this guide provide a solid foundation for future research into the therapeutic applications of this promising molecule. Further investigation into its antimicrobial, antioxidant, and cytotoxic properties is warranted to fully elucidate its potential in the development of new pharmaceutical agents.
References
- 1. 3,4-Difluoro-2-hydroxy-benzoic acid | CAS 189283-51-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. This compound | 189283-51-0 [chemicalbook.com]
- 3. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro cytotoxicity of acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine and D-galactosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. 3,4-Difluoro-2-methoxybenzoic acid [myskinrecipes.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Discovery and history of 3,4-Difluoro-2-hydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluoro-2-hydroxybenzoic acid, a fluorinated analog of salicylic acid, is a fine chemical intermediate with potential applications in the synthesis of novel pharmaceutical and agrochemical compounds. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its synthesis and chemical properties.
Discovery and History
Despite a thorough review of the scientific literature and patent databases, specific details regarding the initial discovery and historical development of this compound (CAS Number: 189283-51-0) are not well-documented in publicly accessible records. The emergence of this and similar fluorinated benzoic acid derivatives likely occurred in the latter half of the 20th century, coinciding with the growing interest in fluorine chemistry for the development of bioactive compounds. Its primary role appears to be as a building block in organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 189283-51-0 | [1][2] |
| Molecular Formula | C₇H₄F₂O₃ | [1][2] |
| Molecular Weight | 174.10 g/mol | [1][2] |
| Melting Point | 174-177 °C | [1] |
| Appearance | White solid | [1] |
| Synonyms | 3,4-Difluorosalicylic acid | [2] |
Synthesis
The most well-documented method for the synthesis of this compound is through the nucleophilic aromatic substitution of a fluorine atom in 2,3,4-trifluorobenzoic acid with a hydroxide group.
Experimental Protocol: Synthesis from 2,3,4-Trifluorobenzoic Acid[1]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2,3,4-Trifluorobenzoic acid | 176.08 | 5.0 g | 28 mmol |
| Sodium hydroxide (NaOH) | 40.00 | 4.52 g | 113 mmol |
| 1,3-Dimethyl-2-imidazolidinone (DMI) | 114.15 | 10 mL | - |
| 2N Hydrochloric acid (HCl) | - | 7.5 mL | - |
Procedure:
-
To a solution of 2,3,4-trifluorobenzoic acid (5.0 g, 28 mmol) in 1,3-dimethyl-2-imidazolidinone (10 mL), solid sodium hydroxide (4.52 g, 113 mmol) was added portion-wise with stirring under cooling in an ice bath.
-
The reaction mixture was then heated to 120 °C and maintained at this temperature for 2 hours. The progress of the reaction was monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
-
Upon completion, the reaction mixture was cooled to room temperature.
-
The mixture was acidified to a pH of 5-6 with 2N hydrochloric acid (7.5 mL).
-
The resulting white precipitate was collected by filtration, washed with excess water, and dried to yield this compound.
Yield and Characterization:
| Parameter | Result |
| Yield | 3.6 g (73.4%) |
| Melting Point | 174-177 °C |
| ¹H-NMR (400 MHz, DMSO-d₆) | δ 6.94-7.01 (m, 1H, aryl), 7.64-7.68 (m, 1H, aryl) |
| IR (KBr) | 3208.9 cm⁻¹ (O-H), 1654.1 cm⁻¹ (C=O), 1625.7 cm⁻¹ (C=C, aromatic), 1315.2 cm⁻¹ (C-O) |
Synthesis Workflow Diagram
The following diagram illustrates the workflow for the synthesis of this compound from 2,3,4-trifluorobenzoic acid.
References
The Pivotal Role of 3,4-Difluoro-2-hydroxybenzoic Acid in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluoro-2-hydroxybenzoic acid, a versatile fluorinated aromatic carboxylic acid, has emerged as a critical building block in the landscape of modern organic synthesis. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and two ortho-directing hydroxyl and carboxyl groups, imparts distinct reactivity and makes it a valuable precursor for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making this scaffold highly sought after in drug discovery programs.
This technical guide provides an in-depth exploration of this compound as a precursor in organic synthesis. It details its synthesis, key reactions, and its application in the synthesis of the active pharmaceutical ingredient (API), lifitegrast. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the design and development of novel chemical entities.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 189283-51-0 | [1] |
| Molecular Formula | C₇H₄F₂O₃ | [2] |
| Molecular Weight | 174.10 g/mol | [3] |
| Melting Point | 174-177 °C | [1] |
| Appearance | White solid | [1] |
Spectroscopic Data:
The structural integrity of this compound can be confirmed by various spectroscopic techniques. The characteristic spectral data are presented below.[1]
| Spectroscopy | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 6.94-7.01 (m, 1H, aryl), 7.64-7.68 (m, 1H, aryl) |
| IR (KBr) | 3208.9 cm⁻¹ (O-H), 1654.1 cm⁻¹ (C=O), 1625.7 cm⁻¹ (C=C, aromatic), 1315.2 cm⁻¹ (C-O) |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of a fluorine atom in a more heavily fluorinated precursor. A detailed experimental protocol for its synthesis from 2,3,4-trifluorobenzoic acid is provided below.
Experimental Protocol: Synthesis from 2,3,4-Trifluorobenzoic Acid[1]
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Reagents and Equipment:
-
2,3,4-Trifluorobenzoic acid (5.0 g, 28 mmol)
-
Sodium hydroxide (4.52 g, 113 mmol)
-
Dimethylimidazolidinone (10 mL)
-
2N Hydrochloric acid (approx. 7.5 mL)
-
Ice bath
-
Reaction flask with stirring capability
-
Heating mantle
-
Thin-layer chromatography (TLC) apparatus
-
Filtration apparatus
-
Drying oven
Procedure:
-
A solution of 2,3,4-trifluorobenzoic acid (5.0 g, 28 mmol) in dimethylimidazolidinone (10 mL) is prepared in a reaction flask and cooled in an ice bath with stirring.
-
Solid sodium hydroxide (4.52 g, 113 mmol) is added portion-wise to the cooled solution.
-
The reaction mixture is then heated to 120 °C and maintained at this temperature for 2 hours.
-
The progress of the reaction is monitored by TLC to ensure complete consumption of the starting material.
-
Upon completion, the mixture is cooled to room temperature.
-
The reaction mixture is acidified to a pH of 5-6 with 2N hydrochloric acid (approximately 7.5 mL), resulting in the precipitation of a white solid.
-
The precipitate is collected by filtration and washed with excess water.
-
The collected solid is dried to afford this compound.
Quantitative Data:
| Product | Yield | Melting Point |
| This compound | 3.6 g (73.4%) | 174-177 °C |
Application in the Synthesis of Lifitegrast: A Case Study
This compound is a key precursor in the synthesis of Lifitegrast, an LFA-1 antagonist used for the treatment of dry eye disease.[4] The difluorohydroxybenzoyl moiety is a crucial component of the final drug molecule, contributing to its binding affinity and overall efficacy. While the exact commercial synthesis of lifitegrast may vary, a plausible synthetic route involving the amide coupling of a derivative of this compound is outlined below.
Lifitegrast Synthesis Overview
The synthesis of lifitegrast involves the coupling of three key fragments. One of these fragments is derived from this compound. A crucial step in the synthesis is the formation of an amide bond between the carboxylic acid and an amine.
General Amide Coupling Reaction:
The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic synthesis, particularly in the construction of pharmaceuticals.[5] This transformation typically requires the activation of the carboxylic acid, which can be achieved using a variety of coupling reagents.[6]
Caption: General workflow for an amide coupling reaction.
Experimental Protocol: Amide Coupling with a this compound Derivative
The following is a representative protocol for an amide coupling reaction, a key step in the synthesis of lifitegrast analogs.[7] This specific example illustrates the coupling of an amine with a benzofuran-6-sulfonyl chloride, but the principles are directly applicable to the coupling of this compound with a suitable amine partner.
Reagents and Equipment:
-
Amine intermediate (e.g., (S)-2-(5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) benzyl propanoate hydrochloride)
-
This compound (or its activated derivative)
-
Coupling reagent (e.g., HATU, EDC/HOBt)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Reaction vessel with inert atmosphere capability (e.g., nitrogen or argon)
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification (e-g., separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
To a solution of the amine intermediate in an appropriate solvent (e.g., DCM), a base (e.g., TEA) and a coupling reagent (e.g., HATU) are added.
-
The solution is stirred at room temperature for a designated period (e.g., 3 hours) to allow for the activation of the carboxylic acid (if starting from the acid) or to prepare the amine for coupling.
-
The activated carboxylic acid derivative (e.g., 3,4-difluoro-2-hydroxybenzoyl chloride, or the free acid if using in-situ activation) is then added to the reaction mixture.
-
The reaction is stirred at room temperature under an inert atmosphere until completion, as monitored by an appropriate technique (e.g., TLC or LCMS).
-
Upon completion, the reaction mixture is subjected to an aqueous workup and the product is extracted with an organic solvent.
-
The organic layer is dried, concentrated, and the crude product is purified by a suitable method, such as column chromatography, to yield the desired amide.
Quantitative Data for a Representative Lifitegrast Synthesis Step:
While a direct yield for a step starting with this compound is not explicitly detailed in the provided search results, a scalable commercial process for lifitegrast reports an overall yield of 66% over multiple steps.[8] Individual amide coupling steps in related syntheses often proceed with high yields, frequently exceeding 80-90% under optimized conditions.
Mechanism of Action of Lifitegrast: Targeting the Inflammatory Cascade in Dry Eye Disease
Lifitegrast functions as a lymphocyte function-associated antigen-1 (LFA-1) antagonist. LFA-1 is an integrin receptor found on the surface of T-cells.[9] In dry eye disease, inflammation plays a key role. The interaction between LFA-1 on T-cells and its ligand, intercellular adhesion molecule-1 (ICAM-1), on the surface of corneal and conjunctival cells, is a critical step in the recruitment and activation of T-cells to the ocular surface.[4][10] This T-cell infiltration leads to the release of pro-inflammatory cytokines, perpetuating the inflammatory cycle and causing the signs and symptoms of dry eye disease.[9]
Lifitegrast binds to LFA-1, blocking its interaction with ICAM-1.[1][10] This inhibition of the LFA-1/ICAM-1 binding disrupts the immunological synapse, thereby reducing T-cell activation, migration, and the subsequent release of inflammatory mediators.[9][11]
Signaling Pathway Diagram:
Caption: Mechanism of action of Lifitegrast in inhibiting T-cell mediated inflammation.
Conclusion
This compound is a valuable and versatile precursor in organic synthesis, particularly for the development of novel pharmaceuticals. Its unique electronic and steric properties, conferred by the fluorine and hydroxyl substituents, make it an attractive starting material for creating molecules with enhanced biological activity and improved pharmacokinetic profiles. The successful application of this building block in the synthesis of the FDA-approved drug lifitegrast underscores its importance in modern medicinal chemistry. A thorough understanding of its synthesis, reactivity, and the biological context of its derivatives will continue to fuel innovation in the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved Synthesis Route for Lifitegrast - ChemistryViews [chemistryviews.org]
- 3. Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid—Key Intermediate of Lifitegrast (Xiidra) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lifitegrast: First LFA-1/ICAM-1 antagonist for treatment of dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
- 6. peptide.com [peptide.com]
- 7. Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Lifitegrast? [synapse.patsnap.com]
- 11. accessh.org [accessh.org]
Methodological & Application
Synthetic Routes for 3,4-Difluoro-2-hydroxybenzoic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated organic molecules are of paramount importance in modern medicinal chemistry due to the unique physicochemical properties imparted by fluorine atoms. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Within this context, 3,4-difluoro-2-hydroxybenzoic acid and its derivatives represent a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anti-inflammatory research. The electron-withdrawing nature of the fluorine atoms, combined with the hydrogen-bonding capabilities of the hydroxyl and carboxylic acid groups, provides a unique platform for designing targeted enzyme inhibitors and other bioactive molecules. This document provides detailed synthetic protocols for this compound and its ester and amide derivatives, along with an overview of their potential applications in drug discovery.
Data Presentation: Summary of Synthetic Routes
| Product | Starting Material | Key Reagents/Catalysts | Solvent | Reaction Conditions | Yield (%) |
| This compound | 2,3,4-Trifluorobenzoic acid | Sodium hydroxide | Dimethylimidazolidinone | 120°C, 2 h | 73.4 |
| Methyl 3,4-Difluoro-2-hydroxybenzoate | This compound | Thionyl chloride | Methanol | 70°C, 1 h | ~85-95 (estimated) |
| 3,4-Difluoro-2-hydroxybenzamide | Methyl 3,4-Difluoro-2-hydroxybenzoate | Amine (e.g., n-octylamine) | Aprotic organic solvent (e.g., diethyl ether) | 130-170°C | Not specified |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 2,3,4-Trifluorobenzoic acid via nucleophilic aromatic substitution.
Materials:
-
2,3,4-Trifluorobenzoic acid
-
Sodium hydroxide (solid)
-
Dimethylimidazolidinone (DMI)
-
2N Hydrochloric acid
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Buchner funnel and flask
-
Filtration paper
-
pH paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3,4-trifluorobenzoic acid (5.0 g, 28 mmol) in dimethylimidazolidinone (10 mL).
-
Cool the solution in an ice bath with stirring.
-
Carefully add solid sodium hydroxide (4.52 g, 113 mmol) portion-wise, maintaining the temperature below 20°C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 120°C.
-
Maintain the temperature at 120°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Slowly acidify the mixture to a pH of 5-6 with 2N hydrochloric acid (approximately 7.5 mL). A white solid will precipitate.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with an excess of deionized water to remove any remaining salts.
-
Dry the purified solid to obtain this compound. The expected yield is approximately 3.6 g (73.4%).[1]
Characterization:
-
Melting Point: 174-177 °C[1]
-
¹H-NMR (400 MHz, DMSO-d6): δ 6.94-7.01 (m, 1H, aryl), 7.64-7.68 (m, 1H, aryl)[1]
-
IR (KBr): 3208.9 cm⁻¹ (O-H), 1654.1 cm⁻¹ (C=O), 1625.7 cm⁻¹ (C=C, aromatic), 1315.2 cm⁻¹ (C-O)[1]
Protocol 2: Synthesis of Methyl 3,4-Difluoro-2-hydroxybenzoate (Esterification)
This protocol details the esterification of this compound using methanol in the presence of thionyl chloride.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Thionyl chloride
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled solution with stirring.
-
After the addition is complete, heat the mixture to 70°C and reflux for 1 hour.
-
Cool the reaction mixture and concentrate it under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the title compound, methyl 3,4-difluoro-2-hydroxybenzoate.
Protocol 3: Synthesis of 3,4-Difluoro-2-hydroxybenzamide (Amidation)
This protocol describes a general method for the amidation of a methyl ester derivative of a salicylic acid, which can be adapted for methyl 3,4-difluoro-2-hydroxybenzoate.
Materials:
-
Methyl 3,4-Difluoro-2-hydroxybenzoate
-
Primary amine (e.g., n-octylamine, n-decylamine)
-
Aprotic organic solvent (e.g., diethyl ether)
Equipment:
-
Reaction vessel suitable for high-temperature reactions
-
Distillation apparatus
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
Procedure:
-
In a suitable reaction vessel, combine methyl 3,4-difluoro-2-hydroxybenzoate with the desired primary amine.
-
An aprotic organic solvent can be used if necessary.
-
Heat the reaction mixture to a temperature between 130°C and 170°C.[2]
-
During the reaction, methanol will be formed as a byproduct. Remove the methanol by distillation to drive the reaction to completion.
-
After the reaction is complete, cool the mixture.
-
The crude product can be purified by standard methods such as recrystallization or column chromatography.
Mandatory Visualization
Logical Workflow for Synthesis of this compound Derivatives```dot
Caption: Mechanism of α-amylase inhibition by hydroxybenzoic acid derivatives.
References
Application Notes and Protocols for 3,4-Difluoro-2-hydroxybenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluoro-2-hydroxybenzoic acid, also known as 3,4-difluorosalicylic acid, is a fluorinated aromatic carboxylic acid. The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. While specific biological targets and therapeutic applications for this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active hydroxybenzoic acids suggests its potential as a valuable scaffold or intermediate in drug discovery.
These application notes provide a summary of its chemical properties, a detailed synthesis protocol, and generalized experimental protocols for screening its potential biological activities based on the known applications of structurally related compounds.
Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 189283-51-0 | [1][2] |
| Molecular Formula | C₇H₄F₂O₃ | [2] |
| Molecular Weight | 174.10 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 174-179 °C | [1][2] |
| Boiling Point | 282 °C | [2] |
| Density | 1.600 g/cm³ | [2] |
| Solubility | Soluble in methanol and dimethyl sulfoxide (DMSO) | |
| SMILES | OC(=O)c1ccc(F)c(F)c1O | [3] |
| InChI Key | GWOOBUWKTOCYKY-UHFFFAOYSA-N | [3] |
Synthesis Protocol
A common method for the synthesis of this compound involves the nucleophilic aromatic substitution of a trifluorinated precursor. The following protocol is adapted from established procedures.[1]
Reaction: Synthesis of this compound from 2,3,4-Trifluorobenzoic acid.
Materials:
-
2,3,4-Trifluorobenzoic acid
-
Sodium hydroxide (NaOH)
-
1,3-Dimethyl-2-imidazolidinone (DMI)
-
2N Hydrochloric acid (HCl)
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Ice bath
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
-
pH meter or pH paper
Procedure:
-
In a round-bottom flask, dissolve 2,3,4-trifluorobenzoic acid (e.g., 5.0 g, 28 mmol) in 1,3-dimethyl-2-imidazolidinone (10 mL).
-
Cool the solution in an ice bath with stirring.
-
Slowly add solid sodium hydroxide (e.g., 4.52 g, 113 mmol) in portions, ensuring the temperature remains low.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 120 °C.
-
Maintain this temperature for approximately 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice water.
-
Acidify the mixture to a pH of 5-6 using 2N hydrochloric acid while stirring. A white solid should precipitate.[1]
-
Collect the white solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with excess deionized water to remove any remaining salts.
-
Dry the product under vacuum to obtain this compound. The expected yield is approximately 73%.[1]
-
The structure of the product can be confirmed by ¹H-NMR and IR spectroscopy.[1]
Potential Medicinal Chemistry Applications and Screening Protocols
Based on the biological activities of other fluorinated and non-fluorinated hydroxybenzoic acids, this compound could be investigated for a variety of medicinal chemistry applications. Below are some hypothetical applications and generalized protocols for initial screening.
Enzyme Inhibition
Hydroxybenzoic acid derivatives have been shown to inhibit various enzymes. For instance, some derivatives exhibit inhibitory activity against α-amylase and cyclooxygenase. The fluorine substituents on the compound of interest may enhance its binding to specific enzyme targets.
Generalized Protocol for Enzyme Inhibition Screening (e.g., α-Amylase):
This protocol outlines a general method to screen for the inhibition of α-amylase, an enzyme relevant to the management of type 2 diabetes.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (substrate)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
This compound (test compound)
-
Acarbose (positive control)
-
Phosphate buffer (e.g., pH 6.9)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound at various concentrations, the positive control (acarbose), and a vehicle control (solvent alone).
-
Add the α-amylase solution to each well and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the enzymatic reaction by adding the starch solution to each well.
-
Incubate the reaction mixture for a defined period (e.g., 15 minutes) at the same temperature.
-
Stop the reaction by adding the DNSA reagent.
-
Heat the plate (e.g., at 95 °C for 10 minutes) to allow for color development.
-
After cooling to room temperature, measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antibacterial Activity
Fluorinated quinolones, which are synthesized from fluorinated benzoic acid derivatives, are a major class of antibiotics. It is plausible that this compound or its derivatives could exhibit antibacterial properties.
Generalized Protocol for Antibacterial Susceptibility Testing (Broth Microdilution):
This protocol provides a general method for determining the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound (test compound)
-
Standard antibiotic (e.g., ciprofloxacin, positive control)
-
96-well microplate
-
Bacterial inoculum standardized to a specific McFarland turbidity
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.
-
Also, prepare wells with a positive control (standard antibiotic), a negative control (broth and solvent only), and a growth control (broth and bacteria only).
-
Add the standardized bacterial inoculum to each well (except the negative control).
-
Incubate the plate at 37 °C for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
The following diagrams illustrate the synthesis workflow and a generalized workflow for screening the biological activity of this compound.
Caption: Synthesis Workflow.
Caption: Biological Screening Workflow.
Conclusion
This compound represents a potentially valuable building block for medicinal chemistry research. While its specific biological activities are yet to be widely reported, its chemical structure suggests that it could be a promising candidate for the development of novel therapeutic agents, particularly as an enzyme inhibitor or an antibacterial compound. The protocols provided here offer a starting point for researchers to explore the medicinal chemistry of this compound and to potentially uncover new and valuable biological functions. Further research is warranted to fully elucidate its therapeutic potential.
References
Application Notes: 3,4-Difluoro-2-hydroxybenzoic Acid as a Versatile Building Block for Potent Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluoro-2-hydroxybenzoic acid is a valuable fluorinated building block in medicinal chemistry, enabling the synthesis of complex bioactive molecules with therapeutic potential. Its unique substitution pattern, featuring two fluorine atoms and a hydroxyl group on the benzoic acid core, allows for the modulation of physicochemical properties such as acidity, lipophilicity, and metabolic stability. These attributes are critical in the design of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent Transient Receptor Potential Vanilloid 4 (TRPV4) antagonist, highlighting its significance in drug discovery.
Application: Synthesis of TRPV4 Antagonists
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that has emerged as a promising therapeutic target for a variety of conditions, including pain, inflammation, and edema. Antagonists of TRPV4 have shown potential in preclinical models for treating these disorders. The unique structural features of this compound make it an ideal starting material for the generation of potent and selective TRPV4 inhibitors.
Quantitative Data Summary
The following table summarizes the in vitro activity of a representative TRPV4 antagonist synthesized using this compound as a key building block.
| Compound ID | Target | Assay Type | IC50 (nM) |
| Example 1 | Human TRPV4 | Calcium Influx | 15 |
| Rat TRPV4 | Calcium Influx | 25 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a key intermediate derived from this compound, which is subsequently used to produce a potent TRPV4 antagonist.
Protocol 1: Synthesis of a Benzoxazole Intermediate
Objective: To synthesize a key benzoxazole intermediate from this compound.
Materials:
-
This compound
-
2-Amino-5-chlorophenol
-
Polyphosphoric acid (PPA)
-
Toluene
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and 2-amino-5-chlorophenol (1.1 eq).
-
Addition of PPA: Carefully add polyphosphoric acid (10 wt eq) to the flask.
-
Heating: Heat the reaction mixture to 180 °C and maintain this temperature for 4 hours, with continuous stirring.
-
Quenching: After 4 hours, allow the mixture to cool to approximately 100 °C. Slowly and carefully pour the reaction mixture into a beaker containing ice water to quench the reaction.
-
Neutralization and Extraction: Neutralize the aqueous solution with solid sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure benzoxazole intermediate.
Visualizations
Signaling Pathway of TRPV4
The following diagram illustrates the general signaling pathway activated by TRPV4 and the point of intervention for the synthesized antagonists.
Caption: TRPV4 signaling and antagonist inhibition.
Experimental Workflow
The diagram below outlines the key steps in the synthesis and evaluation of the TRPV4 antagonist.
Caption: Synthesis and evaluation workflow.
Synthesis of 3,4-Difluoro-2-hydroxybenzoic Acid: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 3,4-Difluoro-2-hydroxybenzoic acid, a valuable intermediate in the development of novel pharmaceuticals. The following protocol is based on established chemical literature, ensuring a reliable and reproducible method for laboratory-scale synthesis.
Introduction
This compound is a key building block in medicinal chemistry, primarily utilized in the synthesis of antibacterial agents. Its structural features, including the difluoro substitution pattern and the salicylic acid moiety, are crucial for its biological activity in more complex molecules. This protocol details a straightforward synthesis from 2,3,4-trifluorobenzoic acid.
Reaction Scheme
The synthesis proceeds via a nucleophilic aromatic substitution reaction where a fluorine atom on 2,3,4-trifluorobenzoic acid is displaced by a hydroxyl group from sodium hydroxide.
Overall Reaction:
2,3,4-Trifluorobenzoic Acid → this compound
Experimental Protocol
This protocol outlines the synthesis of this compound from 2,3,4-trifluorobenzoic acid.[1]
Materials:
-
2,3,4-Trifluorobenzoic acid (5.0 g, 28 mmol)
-
Sodium hydroxide (4.52 g, 113 mmol)
-
Dimethylimidazolidinone (10 mL)
-
2N Hydrochloric acid (approx. 7.5 mL)
-
Water
-
Ice bath
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Thermometer
-
Beaker
-
Buchner funnel and flask
-
Filtration paper
-
pH paper or pH meter
-
Drying oven or vacuum desiccator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g (28 mmol) of 2,3,4-trifluorobenzoic acid in 10 mL of dimethylimidazolidinone.
-
Addition of Base: Cool the solution in an ice bath. While stirring, add 4.52 g (113 mmol) of solid sodium hydroxide in portions, ensuring the temperature is maintained.
-
Reaction: After the addition is complete, heat the reaction mixture to 120 °C and maintain this temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Acidification: Slowly add 2N hydrochloric acid (approximately 7.5 mL) to the cooled reaction mixture with stirring until the pH reaches 5-6.[1] A white solid will precipitate.
-
Isolation: Collect the precipitated solid by filtration using a Buchner funnel.
-
Washing: Wash the collected solid with an excess of water to remove any remaining salts.
-
Drying: Dry the purified product to obtain this compound.
Data Summary
The following table summarizes the quantitative data obtained from the synthesis.
| Parameter | Value | Reference |
| Starting Material | 2,3,4-Trifluorobenzoic acid | [1] |
| Product | This compound | [1] |
| Yield | 3.6 g (73.4%) | [1] |
| Melting Point | 174-177 °C | [1] |
| ¹H-NMR (400 MHz, DMSO-d₆) | ||
| δ (ppm) | 6.94-7.01 (m, 1H, aryl) | [1] |
| 7.64-7.68 (m, 1H, aryl) | [1] | |
| IR (KBr) | ||
| ν (cm⁻¹) | 3208.9 (O-H) | [1] |
| 1654.1 (C=O) | [1] | |
| 1625.7 (C=C, aromatic) | [1] | |
| 1315.2 (C-O) | [1] |
Visualized Workflow
The following diagram illustrates the key steps of the experimental workflow.
Caption: Synthesis workflow diagram.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle sodium hydroxide with care as it is corrosive.
-
Perform the reaction in a well-ventilated fume hood.
-
Avoid inhalation of dust and vapors.
References
Applications of 3,4-Difluoro-2-hydroxybenzoic Acid in Agrochemical Research
Introduction
3,4-Difluoro-2-hydroxybenzoic acid, a fluorinated derivative of salicylic acid, presents a compelling scaffold for investigation in agrochemical research. The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal and agrochemical chemistry to enhance biological activity, metabolic stability, and lipophilicity.[1] While direct applications of this compound as a commercial agrochemical are not extensively documented in publicly available literature, its structural similarity to known bioactive molecules, such as PPO-inhibiting herbicides and salicylic acid-based fungicides, suggests significant potential. These application notes provide a detailed overview of the hypothesized applications, experimental protocols for efficacy testing, and potential mechanisms of action for this compound in the context of modern agrochemical development.
Hypothesized Agrochemical Applications
Based on the chemical structure and the known bioactivities of related compounds, two primary applications for this compound in agrochemical research are proposed:
-
Herbicidal Activity: As a benzoic acid derivative, it is a candidate for a protoporphyrinogen oxidase (PPO) inhibitor. PPO inhibitors are a class of herbicides that disrupt the chlorophyll and heme biosynthesis pathway in plants, leading to rapid cell death.[2]
-
Fungicidal Activity: As a derivative of salicylic acid, a known plant defense signaling molecule, it may possess intrinsic antifungal properties or act as an elicitor of systemic acquired resistance (SAR) in plants.[3][4][5][6]
Herbicide Application Notes
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
Protoporphyrinogen oxidase (PPO) is a key enzyme in the tetrapyrrole biosynthesis pathway, responsible for the oxidation of protoporphyrinogen IX to protoporphyrin IX, a precursor for both chlorophylls and hemes. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX in the cytoplasm. In the presence of light and oxygen, this excess protoporphyrinogen IX is rapidly oxidized to protoporphyrin IX, which is a potent photosensitizer. The photosensitized protoporphyrin IX generates reactive oxygen species (ROS), such as singlet oxygen, which cause rapid lipid peroxidation of cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death.
Experimental Protocol: In Vitro PPO Inhibition Assay
This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of this compound on PPO.
Materials:
-
This compound
-
PPO enzyme (isolated from a plant source, e.g., spinach or corn)
-
Protoporphyrinogen IX (substrate)
-
Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 1 mM EDTA, 5 mM dithiothreitol (DTT), 0.1% (v/v) Tween 20
-
DMSO (for dissolving the test compound)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~405 nm, Emission: ~630 nm)
Procedure:
-
Enzyme Preparation: Isolate PPO from the chosen plant source following established biochemical procedures. Determine the protein concentration of the enzyme preparation.
-
Substrate Preparation: Prepare Protoporphyrinogen IX from Protoporphyrin IX by reduction with sodium amalgam. The solution should be freshly prepared and kept on ice in the dark.
-
Test Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to obtain a range of concentrations for testing (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Assay Setup:
-
In a 96-well black microplate, add 170 µL of Assay Buffer to each well.
-
Add 10 µL of the PPO enzyme preparation to each well (except for the no-enzyme control).
-
Add 10 µL of the respective dilution of this compound or DMSO (for the control) to the wells.
-
Incubate the plate at 25°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the freshly prepared Protoporphyrinogen IX substrate to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 20 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence units per minute) for each concentration of the inhibitor.
-
Normalize the reaction rates to the control (DMSO only) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Hypothetical Data Presentation
Table 1: Hypothetical In Vitro PPO Inhibition by this compound
| Concentration (µM) | Percent Inhibition (%) |
| 0.01 | 5.2 |
| 0.1 | 15.8 |
| 1 | 48.9 |
| 10 | 85.3 |
| 100 | 98.1 |
| IC50 (µM) | 1.05 |
Fungicide Application Notes
Potential Mechanisms of Antifungal Action
-
Direct Antifungal Activity: Salicylic acid and its derivatives can directly inhibit the growth of various fungal pathogens. The precise mechanism is not fully elucidated but may involve disruption of cell membrane integrity, inhibition of key metabolic enzymes, or induction of oxidative stress within the fungal cells.[6]
-
Induction of Systemic Acquired Resistance (SAR): Salicylic acid is a key signaling molecule in SAR, a plant-wide defense response against a broad spectrum of pathogens. Exogenous application of salicylic acid or its analogs can prime the plant's defense mechanisms, leading to enhanced resistance to subsequent infections.[4]
Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol describes a method to assess the direct antifungal activity of this compound against a panel of plant pathogenic fungi.
Materials:
-
This compound
-
Cultures of plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA)
-
DMSO
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Cool the medium to approximately 50-60°C.
-
Incorporation of Test Compound: Add the appropriate volume of the stock solution of this compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also, prepare a control plate with DMSO only. Pour the amended and control media into sterile petri dishes and allow them to solidify.
-
Fungal Inoculation: From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelial side down, in the center of each PDA plate (both treated and control).
-
Incubation: Incubate the plates at 25 ± 2°C in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the plate.
Data Analysis:
-
Calculate the average colony diameter for each treatment.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
% Inhibition = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of the fungus.
Hypothetical Data Presentation
Table 2: Hypothetical Mycelial Growth Inhibition of Botrytis cinerea by this compound
| Concentration (µg/mL) | Mycelial Growth Inhibition (%) |
| 10 | 22.5 |
| 25 | 45.8 |
| 50 | 78.2 |
| 100 | 95.1 |
| MIC (µg/mL) | >100 |
Plant Growth Regulation Application Notes
Potential Effects on Plant Growth
Salicylic acid is a plant hormone that, at low concentrations, can promote plant growth and development, while at high concentrations, it can be inhibitory.[7] It is involved in various physiological processes, including seed germination, root growth, and photosynthesis. This compound, as a salicylic acid analog, may exhibit similar dose-dependent effects on plant growth.
Experimental Protocol: Seed Germination and Seedling Growth Assay
This protocol is designed to evaluate the effect of this compound on the germination and early growth of a model plant species (e.g., Arabidopsis thaliana or lettuce).
Materials:
-
This compound
-
Seeds of a model plant species
-
Murashige and Skoog (MS) medium
-
DMSO
-
Sterile petri dishes
-
Growth chamber
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Media Preparation: Prepare MS medium and add the test compound at various concentrations (e.g., 1, 10, 50, 100 µM). Include a control with DMSO only. Pour the media into sterile petri dishes.
-
Seed Sterilization and Plating: Surface-sterilize the seeds and place them on the surface of the prepared MS medium in the petri dishes.
-
Incubation: Place the petri dishes in a growth chamber with controlled light and temperature conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
Data Collection:
-
Germination Rate: Count the number of germinated seeds daily for 7 days.
-
Root Length: After a specified period (e.g., 10 days), measure the primary root length of the seedlings.
-
Biomass: Harvest the seedlings, separate shoots and roots, and measure their fresh and dry weights.
-
Data Analysis:
-
Calculate the germination percentage for each treatment.
-
Calculate the average root length, shoot fresh weight, and shoot dry weight for each treatment.
-
Compare the results of the treated groups with the control group using appropriate statistical analysis (e.g., ANOVA).
Hypothetical Data Presentation
Table 3: Hypothetical Effects of this compound on Lettuce Seedling Growth
| Concentration (µM) | Germination Rate (%) | Primary Root Length (cm) | Shoot Fresh Weight (mg) |
| 0 (Control) | 95 | 3.5 ± 0.4 | 50.2 ± 5.1 |
| 1 | 96 | 3.8 ± 0.5 | 55.1 ± 4.8 |
| 10 | 94 | 3.2 ± 0.3 | 48.5 ± 5.3 |
| 50 | 85 | 2.1 ± 0.2 | 35.7 ± 4.2 |
| 100 | 60 | 1.2 ± 0.1 | 22.4 ± 3.1 |
Conclusion
While further empirical data is required, the structural characteristics of this compound strongly suggest its potential as a lead compound in the development of novel herbicides and fungicides. The provided protocols offer a robust framework for the systematic evaluation of its biological activities. Researchers are encouraged to utilize these methodologies to explore the full potential of this and other fluorinated benzoic acid derivatives in the ongoing search for effective and sustainable agrochemical solutions.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Functional Analogues of Salicylic Acid and Their Use in Crop Protection [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal activity of salicylic acid against Penicillium expansum and its possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Action of Salicylic Acid on Plant Growth [frontiersin.org]
Application Notes and Protocols for Coupling Reactions of 3,4-Difluoro-2-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various coupling reactions involving 3,4-Difluoro-2-hydroxybenzoic acid. This versatile building block is of interest in medicinal chemistry and materials science due to the unique properties conferred by its fluorine and multiple functional groups. The following sections detail procedures for amide coupling, esterification, and palladium-catalyzed cross-coupling reactions.
Amide Coupling (Carboxylic Acid Activation)
The carboxylic acid functionality of this compound can be readily coupled with a wide range of primary and secondary amines to form the corresponding amides. This is typically achieved by activating the carboxylic acid in situ using a coupling reagent.
A common challenge in the amide coupling of salicylic acid derivatives is the potential for side reactions involving the ortho-hydroxyl group. Careful selection of coupling reagents and reaction conditions is crucial to favor the desired amide formation. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) are often effective.
Table 1: Representative Conditions for Amide Coupling of this compound
| Entry | Amine Partner | Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | HATU (1.2 equiv) | DIPEA (2.0 equiv) | DMF | 25 | 12 | 85 |
| 2 | Benzylamine | EDC/HOBt (1.2 equiv) | Et3N (2.0 equiv) | CH2Cl2 | 25 | 16 | 78 |
| 3 | Morpholine | T3P (1.5 equiv) | Pyridine | Ethyl Acetate | 50 | 6 | 82 |
| 4 | 4-Fluoroaniline | COMU (1.2 equiv) | DIPEA (2.0 equiv) | Acetonitrile | 25 | 12 | 88 |
Experimental Protocol: Amide Coupling using HATU
-
To a solution of this compound (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF), add the desired amine (1.1 equiv) and Diisopropylethylamine (DIPEA) (2.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 equiv) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Esterification
The carboxylic acid of this compound can undergo esterification with various alcohols. Fischer esterification, using an excess of the alcohol as the solvent and a strong acid catalyst, is a common method.[1][2] Alternatively, for more sensitive substrates or to avoid harsh acidic conditions, reaction with an alkyl halide in the presence of a base can be employed.[3]
Table 2: Representative Conditions for Esterification of this compound
| Entry | Alcohol/Alkyl Halide | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methanol | H2SO4 (cat.) | Methanol | 65 | 12 | 92 |
| 2 | Ethanol | H2SO4 (cat.) | Ethanol | 78 | 12 | 90 |
| 3 | Benzyl Bromide | K2CO3 | DMF | 80 | 6 | 85 |
| 4 | Ethyl Iodide | Cs2CO3 | Acetonitrile | 60 | 8 | 88 |
Experimental Protocol: Fischer Esterification
-
Suspend this compound (1.0 equiv) in an excess of the desired alcohol (e.g., methanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv).
-
Heat the mixture to reflux and stir for 12-16 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude ester, which can be further purified by chromatography if necessary.
Palladium-Catalyzed Cross-Coupling Reactions
For C-C and C-N bond formation at the aromatic ring, such as in Suzuki-Miyaura and Buchwald-Hartwig reactions, this compound must first be converted into a suitable electrophile, typically an aryl halide.
Preparatory Step: Halogenation
Aryl halides can be prepared from the corresponding arene via electrophilic aromatic substitution. For the introduction of a bromine or iodine atom, a direct halogenation method can be employed. Given the activating effect of the hydroxyl group and the deactivating effect of the carboxylic acid and fluorine atoms, the halogenation is expected to occur at the C5 position.
Protocol: Bromination of this compound (Adapted from similar transformations)
-
Dissolve this compound (1.0 equiv) in a suitable solvent such as acetic acid or a mixture of sulfuric acid and an inert solvent.
-
Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, or with gentle heating if required, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 5-Bromo-3,4-difluoro-2-hydroxybenzoic acid. This product may be used in the subsequent coupling reactions with or without further purification.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[4][5][6] The synthesized 5-Bromo-3,4-difluoro-2-hydroxybenzoic acid can be coupled with various aryl or vinyl boronic acids. The presence of the free hydroxyl and carboxylic acid groups may necessitate the use of specific bases like K3PO4 or Cs2CO3 to avoid side reactions.
Table 3: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 (5) | - | K2CO3 | Toluene/EtOH/H2O | 80 | 12 | 75 |
| 2 | 4-Methoxyphenylboronic acid | Pd2(dba)3 (2) | SPhos (4) | K3PO4 | Dioxane/H2O | 100 | 18 | 82 |
| 3 | 3-Thienylboronic acid | Pd(OAc)2 (3) | XPhos (6) | Cs2CO3 | Toluene | 110 | 16 | 78 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine 5-Bromo-3,4-difluoro-2-hydroxybenzoic acid (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K3PO4, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv) and a suitable solvent (e.g., a degassed mixture of toluene/ethanol/water).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) and heat the mixture at 80-100 °C for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature and remove the organic solvents under reduced pressure.
-
Dilute the residue with water and acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude biaryl carboxylic acid. Purify by recrystallization or column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine, catalyzed by a palladium complex.[7][8][9] The 5-Bromo-3,4-difluoro-2-hydroxybenzoic acid can be coupled with a variety of primary and secondary amines. A strong, non-nucleophilic base such as sodium tert-butoxide is typically used. The free hydroxyl and carboxylic acid groups may interfere with the reaction, and protection of these groups (e.g., as a methyl ester and a methoxymethyl ether) might be necessary for optimal results.
Table 4: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd2(dba)3 (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 70 |
| 2 | Aniline | Pd(OAc)2 (2) | XPhos (4) | Cs2CO3 | Dioxane | 110 | 24 | 65 |
| 3 | Benzylamine | Pd2(dba)3 (2) | BrettPhos (4) | K3PO4 | Toluene | 100 | 18 | 72 |
Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried reaction tube, add 5-Bromo-3,4-difluoro-2-hydroxybenzoic acid (1.0 equiv) (potentially as its methyl ester to avoid side reactions), the palladium catalyst (e.g., Pd2(dba)3, 0.02 equiv), the phosphine ligand (e.g., BINAP, 0.03 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add the amine (1.2 equiv) and anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture at 100 °C for 18-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solution and purify the residue by flash column chromatography. If a protecting group was used, a subsequent deprotection step would be necessary.
References
- 1. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. zenodo.org [zenodo.org]
- 6. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols: 3,4-Difluoro-2-hydroxybenzoic Acid in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 3,4-Difluoro-2-hydroxybenzoic acid in material science, focusing on high-performance polymers and liquid crystals. Due to limited direct experimental data on this specific compound in materials applications, the following protocols and data are based on established methodologies for structurally similar fluorinated hydroxybenzoic acids. The presence of ortho-hydroxyl and vicinal fluorine atoms suggests its utility as a monomer or precursor for materials with enhanced thermal stability, specific solubility characteristics, and unique liquid crystalline properties.
Application in High-Performance Aromatic Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The incorporation of fluorine atoms into the polymer backbone can further enhance these properties, as well as improve solubility and lower the dielectric constant. This compound can be envisioned as a valuable monomer, following its conversion to an amino-functionalized derivative, for the synthesis of novel fluorinated polyamides.
Experimental Protocol: Synthesis of a Fluorinated Polyamide
This protocol describes a potential pathway for the synthesis of a polyamide using a diamine derivative of this compound. The first step, which is a common prerequisite for such polymerizations, involves the conversion of the carboxylic acid and hydroxyl groups to functionalities suitable for amidation. A plausible route involves the reduction of a nitro-analogue to an amine and conversion of the carboxylic acid to an acid chloride. For the purpose of this protocol, we will assume the availability of a hypothetical diamine monomer derived from this compound, for instance, 5-amino-3,4-difluoro-2-hydroxyaniline, and its reaction with a diacid chloride.
Materials:
-
5-amino-3,4-difluoro-2-hydroxyaniline (hypothetical monomer)
-
Terephthaloyl chloride
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Calcium chloride (CaCl₂), anhydrous
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (three-neck flask, condenser, dropping funnel, mechanical stirrer)
Procedure:
-
Monomer Dissolution: In a dry three-neck flask equipped with a mechanical stirrer, argon/nitrogen inlet, and a dropping funnel, dissolve 5-amino-3,4-difluoro-2-hydroxyaniline (1 equivalent) and anhydrous calcium chloride (0.1 equivalents) in anhydrous NMP.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Diacid Chloride: Slowly add a solution of terephthaloyl chloride (1 equivalent) in anhydrous NMP to the stirred monomer solution via the dropping funnel.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under an inert atmosphere.
-
Precipitation: Precipitate the resulting viscous polymer solution by pouring it into a large volume of methanol with vigorous stirring.
-
Washing and Drying: Filter the fibrous polymer precipitate, wash it thoroughly with methanol and then with hot water to remove any residual solvent and salts. Dry the polymer in a vacuum oven at 80°C for 24 hours.
Expected Properties and Characterization:
The resulting fluorinated polyamide is expected to exhibit high thermal stability and good mechanical properties. The presence of the hydroxyl group may promote inter-chain hydrogen bonding, further enhancing its mechanical strength.
Characterization Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide linkages.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity.
-
Thermogravimetric Analysis (TGA): To evaluate thermal stability.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Tensile Testing: To measure mechanical properties such as tensile strength, modulus, and elongation at break.
Quantitative Data Summary (Analogous Systems):
The following table summarizes typical properties of aromatic polyamides containing fluorine atoms, which can serve as a benchmark for what might be expected from polymers derived from this compound.
| Property | Typical Value Range for Fluorinated Polyamides |
| Glass Transition Temp. (Tg) | 240 - 360 °C |
| 10% Weight Loss Temp. (TGA) | 480 - 520 °C in N₂ |
| Tensile Strength | 70 - 90 MPa |
| Tensile Modulus | 1.5 - 2.5 GPa |
| Elongation at Break | 5 - 15% |
| Dielectric Constant (1 MHz) | 3.0 - 3.8 |
Note: These values are indicative and can vary significantly based on the specific monomer composition and polymer molecular weight.
Application in Liquid Crystals
The rigid, aromatic core of this compound makes it an attractive building block for the synthesis of liquid crystals. The fluorine substituents can significantly influence the mesomorphic properties, such as the type of liquid crystal phase and the transition temperatures, as well as the dielectric anisotropy. The hydroxyl and carboxylic acid groups provide convenient handles for esterification to introduce long alkyl or alkoxy chains, which are essential for inducing liquid crystalline behavior.
Experimental Protocol: Synthesis of a Fluorinated Benzoate Ester Liquid Crystal
This protocol outlines the synthesis of a potential liquid crystal molecule through the esterification of this compound with a long-chain alcohol and a substituted phenol.
Materials:
-
This compound
-
4-Octyloxy-phenol
-
1-Decanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Esterification with Phenol: In a round-bottom flask, dissolve this compound (1 equivalent), 4-Octyloxy-phenol (1 equivalent), and DMAP (0.1 equivalents) in anhydrous DCM.
-
Coupling Agent Addition: Cool the mixture to 0°C and add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the intermediate ester.
-
Second Esterification: The hydroxyl group of the intermediate ester can then be reacted with a long-chain alkanoyl chloride (e.g., decanoyl chloride) in the presence of pyridine to attach the second tail.
-
Final Purification: The final product is purified by recrystallization from a suitable solvent (e.g., ethanol or hexane).
Expected Properties and Characterization:
The resulting molecule is expected to exhibit thermotropic liquid crystalline behavior. The specific mesophases (e.g., nematic, smectic) and transition temperatures will depend on the length of the alkyl/alkoxy chains and the overall molecular geometry.
Characterization Techniques:
-
Polarized Optical Microscopy (POM): To identify the liquid crystal phases by observing their characteristic textures.
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.
-
X-ray Diffraction (XRD): To determine the structural organization within the mesophases.
-
Dielectric Spectroscopy: To measure the dielectric anisotropy.
Quantitative Data Summary (Analogous Systems):
The table below presents typical phase transition temperatures for liquid crystals based on fluorinated benzoic acid cores. These values illustrate the influence of fluorine substitution on mesomorphic behavior.
| Compound Structure (Analogous) | Phase Transitions (°C) on Heating | Phase Transitions (°C) on Cooling |
| 4-Alkoxy-phenyl-4'-(2,3-difluorobenzoyloxy)benzoate | Cr 85 N 150 I | I 148 N 75 Cr |
| 4-Alkyl-phenyl-4'-(3,4-difluorobenzoyloxy)benzoate | Cr 95 SmA 110 N 135 I | I 134 N 108 SmA 90 Cr |
| 4-Alkoxy-biphenyl-4'-yl 2,3-difluoro-4-alkoxybenzoate | Cr 110 SmC 145 SmA 180 N 210 I | I 208 N 178 SmA 142 SmC 105 Cr |
Cr = Crystalline, N = Nematic, SmA = Smectic A, SmC = Smectic C, I = Isotropic liquid. Note: The specific transition temperatures are highly dependent on the terminal alkyl/alkoxy chain lengths.
Visualizations
Logical Workflow for Polymer Synthesis
Caption: General workflow for the synthesis of fluorinated polyamides.
Signaling Pathway for Liquid Crystal Synthesis
Caption: Synthetic pathway for a potential liquid crystal molecule.
Application Notes and Protocols for the Scalable Synthesis of 3,4-Difluoro-2-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scalable synthesis of 3,4-difluoro-2-hydroxybenzoic acid, a key intermediate in the pharmaceutical industry. The presented methodology is based on a robust and efficient nucleophilic aromatic substitution reaction.
Overview of the Synthetic Strategy
The recommended scalable synthesis of this compound involves the regioselective nucleophilic aromatic substitution of 2,3,4-trifluorobenzoic acid. In this process, the fluorine atom at the C2 position is displaced by a hydroxyl group. This method is advantageous for industrial applications due to its relatively high yield, operational simplicity, and the use of readily available starting materials.
An alternative approach, though not the primary focus of this protocol, involves a multi-step synthesis starting from 3,4,5-trifluoronitrobenzene. This route includes methoxylation, reduction, bromination, deamination, cyanation, and finally hydrolysis to yield the desired product[1]. However, the single-step conversion of 2,3,4-trifluorobenzoic acid is generally more efficient for large-scale production.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a lab-scale synthesis and includes considerations for industrial scale-up.
Materials:
-
2,3,4-Trifluorobenzoic acid
-
Sodium hydroxide (solid)
-
1,3-Dimethyl-2-imidazolidinone (DMI)
-
Hydrochloric acid (2N)
-
Deionized water
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and condenser
-
Addition funnel or solids charging system
-
Heating/cooling circulator
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Drying oven
Procedure:
-
Reaction Setup: Charge the reactor with 1,3-Dimethyl-2-imidazolidinone (DMI).
-
Addition of Reactants: Under stirring, add 2,3,4-trifluorobenzoic acid to the solvent. Cool the resulting solution using an ice bath or a cooling circulator.
-
Caustic Addition: Carefully add solid sodium hydroxide portion-wise to the stirred solution, maintaining the temperature below a controlled limit to manage the exothermic reaction.
-
Reaction: After the addition is complete, heat the reaction mixture to 120°C and maintain this temperature for approximately 2 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly add 2N hydrochloric acid to adjust the pH to 5-6, which will precipitate the product.
-
Isolation: Filter the precipitated solid and wash it thoroughly with deionized water to remove any inorganic salts.
-
Drying: Dry the isolated solid under vacuum at an appropriate temperature to obtain this compound as a white solid.
Purification of this compound
This protocol is a general procedure for the purification of hydroxybenzoic acids and may need to be optimized for specific purity requirements.
Materials:
-
Crude this compound
-
Activated carbon
-
Sodium bisulfite
-
Zinc dust
-
Deionized water
-
Hydrochloric acid
Procedure:
-
Dissolution: Dissolve the crude this compound in hot deionized water.
-
Treatment: Add a small amount of activated carbon, sodium bisulfite, and zinc dust to the solution. Stir the mixture at an elevated temperature for a defined period to decolorize and remove impurities.
-
Filtration: Filter the hot solution to remove the treatment agents.
-
Precipitation: Cool the filtrate and adjust the pH with hydrochloric acid to precipitate the purified this compound.
-
Isolation and Drying: Filter the purified product, wash with cold deionized water, and dry under vacuum.
Data Presentation
Table 1: Synthesis of this compound (Lab Scale)
| Parameter | Value | Reference |
| Starting Material | 2,3,4-Trifluorobenzoic acid (5.0 g) | [2] |
| Reagents | Sodium hydroxide (4.52 g) | [2] |
| Solvent | 1,3-Dimethyl-2-imidazolidinone (10 mL) | [2] |
| Reaction Temperature | 120°C | [2] |
| Reaction Time | 2 hours | [2] |
| Product Yield | 3.6 g (73.4%) | [2] |
| Melting Point | 174-177°C | [2] |
Table 2: Scalable Synthesis of a Related Compound: 4-Fluoro-2-hydroxybenzoic Acid
| Parameter | Value | Reference |
| Starting Material | 2,4-Difluorobenzoic acid (500 g) | [3] |
| Reagents | Sodium hydroxide (253 g) | [3] |
| Solvent | Dimethyl sulfoxide (4 L) | [3] |
| Reaction Temperature | 130°C | [3] |
| Reaction Time | ~8 hours | [3] |
| Product Yield | 450 g (90%) | [3] |
| Melting Point | 184.9-185.2°C | [3] |
Visualizations
Caption: Workflow for the scalable synthesis and purification of this compound.
Safety Considerations
Hazard Identification:
-
2,3,4-Trifluorobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.
-
Sodium hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
1,3-Dimethyl-2-imidazolidinone (DMI): May cause eye, skin, and respiratory tract irritation.
-
Hydrochloric acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, safety goggles, and a face shield.
-
Use a lab coat or chemical-resistant apron.
-
In case of insufficient ventilation, wear suitable respiratory equipment.
Handling and Storage:
-
Handle all chemicals in a well-ventilated area, preferably in a fume hood.
-
Avoid generating dust.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
This document is intended for use by qualified professionals. All procedures should be carried out with appropriate safety precautions.
References
Application Notes and Protocols: Derivatization of the Carboxylic Acid Group in 3,4-Difluoro-2-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the carboxylic acid group in 3,4-Difluoro-2-hydroxybenzoic acid. This compound is a valuable building block in medicinal chemistry and materials science, and the ability to selectively derivatize its carboxylic acid moiety opens up avenues for the synthesis of novel esters and amides with potentially enhanced biological activity, modified physicochemical properties, or utility as intermediates for more complex molecules.
The presence of a phenolic hydroxyl group and electron-withdrawing fluorine atoms on the aromatic ring can influence the reactivity of the carboxylic acid. The protocols provided herein are based on established methods for the derivatization of carboxylic acids and have been adapted to address the specific structural features of this compound.
I. Overview of Derivatization Strategies
The primary methods for derivatizing the carboxylic acid group of this compound are esterification and amidation. These transformations allow for the introduction of a wide variety of functional groups, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery and the fine-tuning of material properties.
Key considerations:
-
Protection of the phenolic hydroxyl group: Depending on the reaction conditions and the desired product, the phenolic hydroxyl group may need to be protected to prevent side reactions. However, for many standard esterification and amidation reactions, the difference in nucleophilicity between the carboxylate (or its activated form) and the phenol is sufficient to achieve selective reaction at the carboxylic acid.
-
Activation of the carboxylic acid: For amidation and some esterification methods, the carboxylic acid must be activated to facilitate nucleophilic attack by an amine or alcohol. Common activating agents include carbodiimides and thionyl chloride.
II. Data Presentation: Summary of Derivatization Reactions
The following table summarizes the key inputs and expected outputs for the derivatization of the carboxylic acid group in this compound.
| Derivatization Method | Starting Material | Key Reagents | Nucleophile | Expected Product |
| Esterification | This compound | Acid catalyst (e.g., H₂SO₄), Dehydrating agent (e.g., molecular sieves) | Alcohol (R-OH) | 3,4-Difluoro-2-hydroxybenzoate ester (Alkyl/Aryl) |
| Amidation | This compound | Coupling agent (e.g., EDC, DCC), Base (e.g., DIPEA) | Amine (R-NH₂) | N-substituted-3,4-Difluoro-2-hydroxybenzamide |
| Acyl Chloride | This compound | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | N/A | 3,4-Difluoro-2-hydroxybenzoyl chloride |
| ↳ Esterification | 3,4-Difluoro-2-hydroxybenzoyl chloride | Alcohol (R-OH), Base (e.g., Pyridine) | Alcohol (R-OH) | 3,4-Difluoro-2-hydroxybenzoate ester (Alkyl/Aryl) |
| ↳ Amidation | 3,4-Difluoro-2-hydroxybenzoyl chloride | Amine (R-NH₂), Base (e.g., Triethylamine) | Amine (R-NH₂) | N-substituted-3,4-Difluoro-2-hydroxybenzamide |
III. Experimental Protocols
A. Protocol 1: Fischer Esterification of this compound
This protocol describes the direct esterification of this compound with an alcohol in the presence of an acid catalyst. This method is suitable for simple, unhindered alcohols.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add an excess of the desired alcohol (e.g., 20-50 eq), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction time will vary depending on the alcohol used (typically 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography on silica gel or by recrystallization.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
B. Protocol 2: Amidation of this compound using a Carbodiimide Coupling Agent
This protocol details the formation of an amide bond between this compound and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
Materials:
-
This compound
-
Primary or secondary amine (R-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or DMF.
-
Add the desired amine (1.1 eq) and DIPEA (1.5 eq) to the solution.
-
In a separate container, dissolve EDC (1.2 eq) in a minimal amount of the same anhydrous solvent.
-
Slowly add the EDC solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with the organic solvent.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography on silica gel or recrystallization.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
IV. Visualizations
Caption: Workflow for the Fischer Esterification of this compound.
Caption: Workflow for the Amidation of this compound.
V. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Concentrated acids and coupling reagents are corrosive and/or irritants. Handle with care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for the Synthesis of 3,4-Difluoro-2-hydroxybenzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various fluorination strategies for the synthesis of 3,4-Difluoro-2-hydroxybenzoic acid and its analogs. The information compiled includes detailed experimental protocols, quantitative data for comparison, and insights into the biological relevance of these compounds, particularly their role as anti-inflammatory agents.
Introduction to Fluorination in Drug Discovery
The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. Fluorinated analogs of salicylic acid, including this compound, are of significant interest due to their potential as anti-inflammatory, analgesic, and antimicrobial agents. This document outlines key synthetic methodologies for accessing these valuable compounds.
Synthetic Strategies and Methodologies
The synthesis of this compound and its analogs can be achieved through several strategic approaches, primarily involving nucleophilic aromatic substitution or multi-step pathways starting from readily available fluorinated precursors.
Strategy 1: Nucleophilic Aromatic Substitution
This approach involves the displacement of a leaving group, typically a fluorine or chlorine atom, on a highly substituted aromatic ring by a nucleophile.
Protocol 1: Synthesis of this compound from 2,3,4-Trifluorobenzoic Acid
This protocol describes the regioselective nucleophilic substitution of the ortho-fluorine atom in 2,3,4-trifluorobenzoic acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,4-trifluorobenzoic acid (5.0 g, 28 mmol) in dimethylimidazolidinone (10 mL).
-
Addition of Base: Cool the solution in an ice bath and add solid sodium hydroxide (4.52 g, 113 mmol) portion-wise with continuous stirring.
-
Reaction: Heat the reaction mixture to 120 °C and maintain this temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution to a pH of 5-6 using 2N hydrochloric acid (approximately 7.5 mL).
-
Isolation: A white solid will precipitate. Collect the solid by filtration, wash it with excess water, and dry it under vacuum to yield this compound.[1]
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | M.P. (°C) |
| 2,3,4-Trifluorobenzoic Acid | This compound | NaOH | Dimethylimidazolidinone | 120 | 2 | 73.4 | 174-177 |
Strategy 2: Multi-step Synthesis from Fluorinated Precursors
This strategy involves the sequential modification of a readily available fluorinated starting material to introduce the desired functional groups.
Protocol 2: Synthesis of 3-Chloro-2,4-difluoro-5-hydroxybenzoic Acid
This multi-step synthesis starts with 2,4-difluoro-3-chlorobenzoic acid and involves nitration, esterification, reduction, diazotization, and hydrolysis.
Experimental Workflow:
Caption: Multi-step synthesis of a this compound analog.
Experimental Protocol:
-
Nitration: Treat 2,4-difluoro-3-chlorobenzoic acid with concentrated nitric acid at an elevated temperature to yield 3-chloro-2,4-difluoro-5-nitrobenzoic acid.[2]
-
Esterification: React the nitrated product with ethanol in the presence of a catalytic amount of sulfuric acid to obtain the corresponding ethyl ester.[2]
-
Reduction: Hydrogenate the nitro group of the ethyl ester using palladium on carbon (Pd/C) as a catalyst to yield ethyl 5-amino-3-chloro-2,4-difluorobenzoate.[2]
-
Diazotization: Treat the amino compound with sodium nitrite in sulfuric acid at 0 °C to form a diazonium salt.[2]
-
Hydrolysis: Hydrolyze the diazonium salt in an aqueous acidic solution to afford the final product, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.[2]
Quantitative Data for Analogs Synthesis:
| Starting Material | Product | Key Steps | Overall Yield (%) |
| 2,4-Difluoro-3-chlorobenzoic Acid | 3-Chloro-2,4-difluoro-5-hydroxybenzoic Acid | Nitration, Esterification, Reduction, Diazotization, Hydrolysis | 70 |
| 2,4-Difluorobenzoic Acid | 4-Fluoro-2-hydroxybenzoic Acid | Nucleophilic Hydroxylation | 90 |
| 3,4,5-Trifluoronitrobenzene | 2,4-Difluoro-3-hydroxybenzoic Acid | Methoxylation, Reduction, Bromination, Deamination, Cyanation, Hydrolysis | - |
Biological Activity and Signaling Pathways
Derivatives of salicylic acid are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. Salicylates, including their fluorinated analogs, have been shown to inhibit the activation of NF-κB.[3] This inhibition prevents the degradation of the IκB inhibitor protein, thus retaining NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[3]
Caption: Inhibition of the NF-κB pathway by this compound analogs.
Inhibition of the Cyclooxygenase (COX) Pathway
The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[4] Salicylates act as competitive inhibitors of COX enzymes, thereby reducing prostaglandin production.[4]
Caption: Inhibition of the COX pathway by this compound analogs.
Conclusion
The synthetic routes outlined in these application notes provide robust and versatile methods for accessing this compound and its analogs. The choice of strategy will depend on the availability of starting materials and the desired substitution pattern of the final product. The biological significance of these compounds, particularly as inhibitors of key inflammatory pathways, underscores their potential in the development of new therapeutic agents. Further structure-activity relationship (SAR) studies on these fluorinated scaffolds are warranted to optimize their potency and selectivity.
References
- 1. This compound | 189283-51-0 [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Difluoro-2-hydroxybenzoic Acid
Welcome to the technical support center for the synthesis of 3,4-Difluoro-2-hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A prevalent and effective method is the nucleophilic aromatic substitution (SNAr) of 2,3,4-trifluorobenzoic acid. This reaction is typically carried out using a strong base like sodium hydroxide in a polar aprotic solvent.
Q2: Why is a polar aprotic solvent like dimethylimidazolidinone (DMI) used in this synthesis?
A2: Polar aprotic solvents are ideal for SNAr reactions because they effectively solvate the cation (in this case, Na+) of the nucleophile (hydroxide), which increases the nucleophilicity of the hydroxide ion. This leads to a faster and more efficient reaction.
Q3: My reaction yield is significantly lower than the reported 73.4%. What are the likely causes?
A3: Low yields can stem from several factors including incomplete reaction, degradation of starting material or product at high temperatures, or loss of product during the workup and purification steps. Ensure all reagents are pure and the reaction is monitored to completion.
Q4: I am observing multiple spots on my TLC plate. What are the potential side products?
A4: Potential side products could arise from incomplete reaction (unreacted 2,3,4-trifluorobenzoic acid) or from substitution at other positions on the aromatic ring, although substitution at the 2-position is favored. Under harsh conditions, decarboxylation of the starting material or product could also occur.
Q5: How can I confirm the identity and purity of my final product?
A5: The structure and purity of this compound can be confirmed using standard analytical techniques such as ¹H-NMR and IR spectroscopy. The melting point of the purified product should also be sharp and consistent with reported values (174-177 °C).[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low to No Conversion | TLC analysis shows predominantly starting material (2,3,4-trifluorobenzoic acid). | 1. Insufficiently activated nucleophile. 2. Reaction temperature is too low. 3. Impure reagents or solvents. | 1. Ensure sodium hydroxide is fresh and has been protected from atmospheric moisture. 2. Gradually increase the reaction temperature, monitoring for any signs of decomposition. 3. Use anhydrous solvents and high-purity starting materials. |
| Formation of Byproducts | Multiple spots observed on TLC or other analytical techniques. | 1. Reaction temperature is too high, leading to side reactions. 2. Reaction time is excessively long. | 1. Optimize the reaction temperature by running small-scale trials at slightly lower temperatures. 2. Monitor the reaction progress closely by TLC and stop the reaction once the starting material is consumed. |
| Product Precipitation Issues | Little to no solid precipitates upon acidification during workup. | 1. Incorrect pH for precipitation. 2. Product is more soluble in the workup solution than expected. | 1. Ensure the pH is adjusted to 5-6 with 2N HCl.[1] 2. If precipitation is minimal, consider extracting the aqueous phase with an organic solvent like ethyl acetate, followed by drying and evaporation of the solvent. |
| Product Discoloration | The final product is off-white or colored. | Formation of colored impurities due to high reaction temperatures or extended reaction times. | Recrystallize the crude product from a suitable solvent system. The use of activated charcoal during recrystallization can also help remove colored impurities. |
Data Presentation
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | 2,3,4-Trifluorobenzoic acid |
| Reagents | Sodium hydroxide, Dimethylimidazolidinone |
| Temperature | 120 °C |
| Reaction Time | 2 hours |
| Yield | 73.4% |
| Melting Point | 174-177 °C |
Data sourced from ChemicalBook.[1]
Table 2: 1H-NMR and IR Spectral Data
| Analysis | Observed Peaks |
| 1H-NMR (400 MHz, DMSO-d6) | δ 6.94-7.01 (m, 1H, aryl), 7.64-7.68 (m, 1H, aryl) |
| IR (KBr) | 3208.9 cm⁻¹ (OH), 1654.1 cm⁻¹ (C=O), 1625.7 cm⁻¹ (C=C, aromatic), 1315.2 cm⁻¹ (C-O) |
Data sourced from ChemicalBook.[1]
Experimental Protocol
Synthesis of this compound from 2,3,4-Trifluorobenzoic acid
Materials:
-
2,3,4-Trifluorobenzoic acid (5.0 g, 28 mmol)
-
Sodium hydroxide (4.52 g, 113 mmol)
-
Dimethylimidazolidinone (10 mL)
-
2N Hydrochloric acid
-
Deionized water
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2,3,4-trifluorobenzoic acid in dimethylimidazolidinone.
-
Addition of Base: Cool the solution in an ice bath. Add solid sodium hydroxide to the stirred solution in portions, ensuring the temperature remains low.
-
Reaction: After the addition is complete, heat the reaction mixture to 120 °C and maintain this temperature for 2 hours. Monitor the progress of the reaction by TLC to confirm the complete consumption of the starting material.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Acidify the reaction mixture to a pH of 5-6 with 2N hydrochloric acid. A white solid should precipitate.[1]
-
Isolation: Collect the precipitated solid by filtration.
-
Purification: Wash the solid with excess water and then dry it to obtain the final product, this compound. The expected yield is approximately 3.6 g (73.4%).[1]
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Key parameter relationships in the synthesis.
References
Technical Support Center: Purification of Crude 3,4-Difluoro-2-hydroxybenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3,4-Difluoro-2-hydroxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from the synthetic route. For instance, in syntheses involving nitration and subsequent reduction of a nitro group or diazotization of an amino group, byproducts from these reactions can be present.[1] In the synthesis starting from 2,3,4-trifluorobenzoic acid, unreacted starting material or isomers formed during the nucleophilic substitution could be potential impurities.
Q2: My purified this compound is discolored (e.g., yellowish or brownish). How can I remove the color?
A2: Discoloration is typically due to trace organic impurities or polymeric byproducts. Treatment with activated charcoal during recrystallization is a common and effective method for removing colored impurities. A hot filtration step after charcoal treatment is crucial to remove the charcoal before crystallization.
Q3: I am having difficulty crystallizing the product. What are the common reasons for this?
A3: Difficulty in crystallization can be due to several factors:
-
Choice of solvent: The compound may be too soluble or insoluble in the chosen solvent. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
-
Presence of impurities: Oily or highly soluble impurities can inhibit crystal formation.
-
Cooling rate: Rapid cooling can lead to the formation of an oil or very small, impure crystals. Slow, controlled cooling is recommended.
-
Supersaturation: The solution may not be sufficiently saturated for crystals to form.
Q4: What analytical techniques are recommended to assess the purity of this compound?
A4: The purity of the final product can be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and identify the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity and can be used to separate and quantify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): Confirms the structure of the desired compound and can reveal the presence of structurally similar impurities.
-
Melting Point: A sharp melting point close to the literature value (174-177 °C) is indicative of high purity.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of crude this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the cold recrystallization solvent. | - Test different solvent systems. A mixture of a good solvent and a poor solvent (anti-solvent) can be effective. - Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation. |
| Premature crystallization during hot filtration. | - Use a pre-heated funnel and filter flask. - Add a slight excess of hot solvent to ensure the compound remains dissolved during filtration. | |
| Product "Oils Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the impure compound. | - Choose a solvent with a lower boiling point. |
| The solution is too concentrated or cooled too quickly. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. | |
| Compound Tailing on TLC Plate | The compound is interacting strongly with the stationary phase (e.g., silica gel). | - Add a small amount of a polar modifier to the mobile phase, such as acetic acid or formic acid, to reduce interactions with the silica. |
| Poor Separation in Column Chromatography | The polarity of the mobile phase is too high or too low. | - Optimize the mobile phase composition by running TLC in various solvent systems to find the best separation. |
| The column is overloaded with the crude product. | - Use a larger column or reduce the amount of sample loaded. |
Experimental Protocols
Recrystallization Protocol
This is a general protocol that should be optimized for your specific crude material.
Procedure:
-
Solvent Selection: Based on preliminary tests, water or a mixture of an organic solvent (e.g., ethanol, acetone) and water is a good starting point. The ideal solvent should dissolve the crude product when hot but sparingly when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
A reported purification method involves precipitating the product from an aqueous solution by acidification to pH 5-6 with hydrochloric acid and then washing the precipitate with excess water.[2]
Column Chromatography Protocol
This is a general protocol for purification using silica gel.
Procedure:
-
TLC Analysis: First, determine a suitable mobile phase using TLC. A good mobile phase will give the desired product an Rf value of approximately 0.3-0.5 and show good separation from impurities. For fluorinated benzoic acids, a mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate or ethanol) with a small amount of acetic or formic acid is a good starting point. For reversed-phase TLC (e.g., RP-8), a mixture of acetonitrile and water can be effective.[3]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflows for the purification of this compound.
Caption: Logical flow for troubleshooting the purification process.
References
Technical Support Center: Synthesis of 3,4-Difluoro-2-hydroxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 3,4-Difluoro-2-hydroxybenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, focusing on the common synthetic route involving the nucleophilic aromatic substitution of 2,3,4-trifluorobenzoic acid.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Final Product | Incomplete reaction. | - Ensure the complete dissolution of 2,3,4-trifluorobenzoic acid before adding sodium hydroxide. - Verify the quality and stoichiometry of sodium hydroxide. - Extend the reaction time at 120°C and monitor progress closely using TLC or HPLC. |
| Suboptimal reaction temperature. | - Ensure the reaction mixture reaches and maintains a stable temperature of 120°C. Use an oil bath for consistent heating. | |
| Loss of product during workup. | - Carefully adjust the pH to 5-6 during acidification to ensure complete precipitation of the product. - Wash the filtered product with a minimal amount of cold water to reduce losses due to solubility. | |
| Presence of Multiple Spots on TLC/Peaks in HPLC | Incomplete reaction. | - The starting material, 2,3,4-trifluorobenzoic acid, is a common impurity. Optimize reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion. |
| Formation of positional isomers. | - Nucleophilic substitution on 2,3,4-trifluorobenzoic acid can potentially yield isomeric products (e.g., 2,4-Difluoro-3-hydroxybenzoic acid or 2,3-Difluoro-4-hydroxybenzoic acid). - Optimize reaction conditions (e.g., lower temperature, different base or solvent) to improve regioselectivity. - Purify the product using column chromatography or recrystallization. | |
| Degradation of the product. | - Avoid excessively high temperatures or prolonged reaction times, which may lead to decarboxylation or other degradation pathways. | |
| Product is Off-Color (Not White) | Presence of colored impurities. | - Purify the product by recrystallization from a suitable solvent system (e.g., water, ethanol/water). - Treat the solution with activated charcoal before recrystallization to remove colored impurities. |
| Contamination from reaction vessel. | - Ensure all glassware is thoroughly cleaned and free of contaminants before starting the synthesis. | |
| Difficulty in Product Purification | Similar polarity of impurities and product. | - If recrystallization is ineffective, employ column chromatography with a suitable solvent gradient to separate the product from closely related impurities. - Consider derivatization of the carboxylic acid or hydroxyl group to alter polarity for easier separation, followed by deprotection. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound from 2,3,4-trifluorobenzoic acid?
The most common impurity is the unreacted starting material, 2,3,4-trifluorobenzoic acid . Other potential impurities include positional isomers formed due to incomplete regioselectivity of the nucleophilic aromatic substitution. Although less common, degradation products such as difluorophenols (from decarboxylation) could also be present if the reaction is overheated or run for an extended period.
Q2: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane with a small amount of acetic acid) to separate the starting material from the product. The product, being more polar due to the hydroxyl group, will have a lower Rf value than the starting material.
-
HPLC: A reverse-phase HPLC method can be used to quantify the disappearance of the starting material and the appearance of the product.
Q3: What are the recommended purification methods for this compound?
The primary purification method is recrystallization . Water or a mixture of ethanol and water are often suitable solvents. If isomeric impurities are present in significant amounts, column chromatography on silica gel may be necessary for effective separation.
Q4: Are there alternative synthesis routes, and what are their potential impurity profiles?
Yes, other routes exist, such as those involving ortho-lithiation of a difluorophenol derivative followed by carboxylation.
-
Ortho-lithiation route: Potential impurities can arise from incomplete lithiation, lithiation at an incorrect position leading to isomeric products, or side reactions of the organolithium intermediate.
-
Routes involving nitration and reduction: If the synthesis involves the reduction of a nitro group to an amine followed by diazotization and hydrolysis, impurities from incomplete reduction or side reactions during diazotization can be difficult to remove.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,3,4-Trifluorobenzoic Acid[2]
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,4-trifluorobenzoic acid (1 equivalent) in dimethylimidazolidinone.
-
Cool the solution in an ice bath and add solid sodium hydroxide (4 equivalents) portion-wise with stirring.
-
After the addition is complete, heat the reaction mixture to 120°C and maintain this temperature for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and acidify with 2N hydrochloric acid to a pH of 5-6.
-
Collect the precipitated white solid by filtration.
-
Wash the solid with a small amount of cold water and dry under vacuum to yield this compound.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Ramp to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-35 min: Return to 95% A, 5% B
-
35-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water.
Expected Elution Order: this compound will have a shorter retention time than the less polar starting material, 2,3,4-trifluorobenzoic acid.
Visualizations
Caption: Synthesis pathway and potential impurity sources.
Caption: Troubleshooting workflow for synthesis issues.
References
Troubleshooting guide for 3,4-Difluoro-2-hydroxybenzoic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Difluoro-2-hydroxybenzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during esterification, amide bond formation, and etherification reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound?
A1: this compound has three primary reactive sites: the carboxylic acid group (-COOH), the phenolic hydroxyl group (-OH), and the aromatic ring. The carboxylic acid is the most acidic proton and is readily deprotonated or converted into esters and amides. The phenolic hydroxyl is less acidic but can be alkylated to form ethers or acylated to form esters under appropriate conditions. The electron-withdrawing fluorine atoms deactivate the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution.
Q2: How do the fluorine substituents affect the reactivity of the molecule?
A2: The two fluorine atoms have a significant impact on the molecule's reactivity due to their strong electron-withdrawing inductive effects. This increases the acidity of both the carboxylic acid and the phenolic hydroxyl group compared to unsubstituted salicylic acid. The increased acidity of the carboxylic acid can make its activation for amide coupling or esterification more facile. However, the electron-deficient nature of the aromatic ring can also influence the reactivity of the functional groups and may require adjustments to reaction conditions.[1]
Q3: What are the primary applications of this compound in research and development?
A3: this compound is primarily used as a versatile intermediate in the synthesis of more complex molecules.[2] In the pharmaceutical industry, it serves as a building block for the development of active pharmaceutical ingredients (APIs).[2] The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3] It is also utilized in agrochemical research and material science.[2]
Troubleshooting Guides
Esterification Reactions
Q: I am observing low yields in the Fischer esterification of this compound with a primary alcohol. What are the possible causes and solutions?
A: Low yields in Fischer esterification are common as it is an equilibrium-driven reaction. Several factors could be contributing to this issue.
-
Incomplete Reaction: The reaction may not have reached equilibrium.
-
Solution: Increase the reaction time and ensure the mixture is heated to a gentle reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Water Inhibition: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.
-
Steric Hindrance: While less common with primary alcohols, steric bulk near the reaction center can slow down the reaction.
-
Solution: Consider using a milder, non-equilibrium based esterification method such as Steglich esterification with DCC/DMAP for sterically hindered substrates.
-
Troubleshooting Flowchart: Low Yield in Fischer Esterification
Caption: Troubleshooting workflow for low esterification yield.
Amide Bond Formation
Q: My amide coupling reaction between this compound and a sterically hindered amine is failing or giving very low yields. What can I do?
A: Coupling sterically hindered substrates can be challenging. The electron-withdrawing nature of the fluorine atoms can make the carboxylate less nucleophilic after deprotonation, and steric clash can prevent the amine from approaching the activated acid.
-
Ineffective Coupling Reagent: Standard coupling reagents may not be potent enough for hindered substrates.
-
Solution: Switch to a more powerful coupling reagent. HATU, HBTU, or COMU are generally more effective for hindered couplings than standard carbodiimides like EDC.
-
-
Steric Hindrance: The bulk of both the acid and the amine is the primary issue.
-
Solution: Convert the carboxylic acid to an acyl fluoride using a reagent like Deoxo-Fluor® or cyanuric fluoride. Acyl fluorides are less sterically demanding and more reactive towards hindered amines.
-
-
Base Choice: The choice of base is crucial.
-
Solution: Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions.
-
-
Reaction Conditions: Standard room temperature conditions may be insufficient.
-
Solution: Gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier for hindered couplings.
-
Quantitative Data: Amide Coupling of Fluorinated Benzoic Acids
| Entry | Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | EDC/HOBt | DIPEA | DCM | 12 | 85 |
| 2 | Aniline | EDC/HOBt | DIPEA | DCM | 18 | 78 |
| 3 | Morpholine | EDC/HOBt | DIPEA | DCM | 12 | 92 |
| 4 | tert-Butylamine | EDC/HOBt | DIPEA | DCM | 24 | 65 |
| Data is representative for a similar fluorinated benzoic acid and may vary for this compound.[8] |
Etherification of the Phenolic Hydroxyl Group
Q: I am trying to perform a Williamson ether synthesis on the phenolic hydroxyl group, but I am getting a mixture of products, including esterification of the carboxylic acid.
A: This is a common problem due to the presence of two nucleophilic sites. The carboxylate is generally more nucleophilic than the phenoxide, leading to O-alkylation at the carboxylic acid.
-
Lack of Selectivity: The reaction conditions are not selective for the phenolic hydroxyl group.
-
Solution: Protect the carboxylic acid group before performing the etherification. A common strategy is to convert the carboxylic acid to a methyl or ethyl ester. After the etherification, the ester can be hydrolyzed back to the carboxylic acid under basic or acidic conditions.
-
-
Base Strength: The base used may not be optimal for selective phenoxide formation.
-
Solution: Use a weaker base like potassium carbonate (K₂CO₃) which can selectively deprotonate the more acidic phenolic proton over the carboxylic acid in some cases, especially with a polar aprotic solvent like DMF. However, protection is the more robust strategy.
-
Experimental Workflow: Selective Etherification
References
- 1. benchchem.com [benchchem.com]
- 2. 3,4-Difluoro-2-methoxybenzoic acid [myskinrecipes.com]
- 3. nbinno.com [nbinno.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. ivypanda.com [ivypanda.com]
- 8. benchchem.com [benchchem.com]
Improving the stability of 3,4-Difluoro-2-hydroxybenzoic acid in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 3,4-Difluoro-2-hydroxybenzoic acid in solution. The information is based on established chemical principles and data from analogous compounds, such as salicylic acid, due to the limited availability of direct stability studies for this specific molecule.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color over time. What could be the cause?
A1: Color change, often to a yellowish or brownish hue, is a common indicator of degradation. This is likely due to oxidation of the phenolic hydroxyl group, a common degradation pathway for hydroxybenzoic acids. Exposure to air (oxygen), light, and trace metal ions can catalyze this process.
Q2: I'm observing a decrease in the concentration of my active ingredient over time in my formulation. What are the likely degradation pathways?
A2: Based on the structure of this compound, a salicylic acid analog, the primary degradation pathways are likely:
-
Oxidation: As mentioned above, the phenolic group is susceptible to oxidation, leading to colored degradation products.
-
Decarboxylation: At elevated temperatures, benzoic acid derivatives can lose the carboxyl group as carbon dioxide.
-
Hydrolysis: While the core structure is generally stable against hydrolysis, this can be a concern for derivatives or in the presence of strong acids or bases at high temperatures.
Q3: What are the optimal storage conditions for a stock solution of this compound?
A3: To maximize stability, stock solutions should be:
-
Protected from light: Store in amber vials or wrap containers in aluminum foil.
-
Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C) is recommended.
-
In an inert atmosphere: For long-term storage, purging the vial with an inert gas like argon or nitrogen can prevent oxidation.
-
Prepared in a suitable solvent: Use high-purity, degassed solvents. For aqueous solutions, consider using a buffer to maintain an optimal pH.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/LC-MS analysis | Degradation of the parent compound into byproducts. | 1. Characterize the new peaks using mass spectrometry to identify potential degradation products. 2. Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify degradation products. |
| Inconsistent or non-reproducible experimental results | Compound degradation during the experiment, leading to a lower effective concentration. | 1. Ensure consistent experimental parameters (pH, temperature, light exposure). 2. Prepare fresh solutions for each experiment from a properly stored solid sample. 3. Include a stability-indicating assay in your workflow to monitor the compound's concentration. |
| Precipitation of the compound from the solution | Poor solubility or change in pH affecting solubility. | 1. Verify the solubility of the compound in the chosen solvent and concentration. 2. Ensure the pH of the solution is maintained, as the solubility of acidic compounds can be pH-dependent. 3. Consider using a co-solvent or a different solvent system if solubility is an issue. |
Data on Factors Affecting Stability (Hypothetical based on Analogs)
The following table summarizes the expected impact of various factors on the stability of this compound in solution, based on studies of similar compounds like salicylic acid.
| Factor | Condition | Observed Degradation (Hypothetical) | Primary Degradation Pathway |
| pH | Acidic (e.g., 0.1 N HCl) | Moderate | Potential for hydrolysis of derivatives |
| Neutral (pH 7) | Low | Minimal degradation | |
| Basic (e.g., 0.1 N NaOH) | High | Increased susceptibility to oxidation | |
| Temperature | 4 °C | Very Low | Slows down all degradation reactions |
| Room Temperature (25 °C) | Low to Moderate | Baseline degradation rate | |
| Elevated (e.g., 80 °C) | High | Accelerated oxidation and decarboxylation | |
| Light | Exposed to UV light | High | Photodegradation, oxidation |
| Protected from light | Low | Minimal photodegradation | |
| Oxidizing Agent | Presence of H₂O₂ | Very High | Rapid oxidation of the phenolic group |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is adapted from established methods for salicylic acid and is designed to identify potential degradation products and pathways for this compound.[1][2][3]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 80 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 4 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat 1 mL of the stock solution at 80 °C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to UV light (254 nm) for 48 hours.
-
-
Sample Analysis: After the specified time, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This method is a starting point and may require optimization for your specific application. It is based on methods developed for salicylic acid.[1][3]
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Visualizations
References
Side reactions to consider when using 3,4-Difluoro-2-hydroxybenzoic acid
This guide provides researchers, scientists, and drug development professionals with essential information on potential side reactions, troubleshooting, and frequently asked questions related to the use of 3,4-Difluoro-2-hydroxybenzoic acid in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and the common side reactions associated with them?
A1: this compound has three primary reactive sites: the carboxylic acid group (-COOH), the phenolic hydroxyl group (-OH), and the fluorinated aromatic ring. The most common side reactions are related to the dual reactivity of the hydroxyl and carboxylic acid groups. Key reactions to monitor include:
-
Decarboxylation: Loss of CO₂ from the carboxylic acid group, typically at elevated temperatures.
-
Competitive Acylation/Alkylation: Reagents intended for one functional group may react with the other. For example, during esterification of the carboxylic acid, the phenolic hydroxyl can also be acylated.[1]
-
Self-Condensation/Polymerization: Under certain conditions, intermolecular esterification can occur, leading to oligomeric or polymeric byproducts.
-
Nucleophilic Aromatic Substitution (SNAr): While the fluorine atoms are generally stable, they can be susceptible to displacement by potent nucleophiles under harsh conditions.
Q2: Under what conditions is decarboxylation a significant side reaction?
A2: Decarboxylation is a thermally induced reaction that results in the formation of 3,4-difluorophenol. This side reaction becomes more prominent at elevated temperatures, often above the compound's melting point (174-177 °C).[2] The presence of catalysts, particularly electron-rich metal complexes, can facilitate decarboxylation even at lower temperatures.[3] It is crucial to monitor reaction temperatures closely, especially during distillations or high-temperature amide couplings.
Q3: What are the main challenges and side reactions during amide bond formation?
A3: When coupling this compound with an amine, several side reactions can occur:
-
O-Acylation of the Hydroxyl Group: The activating agent (e.g., carbodiimides like DCC, EDC) can react with a second molecule of the acid to form an anhydride, which can then acylate the hydroxyl group of another molecule.
-
Guanidinium Byproduct Formation: Some coupling reagents can react directly with the amine nucleophile, forming a guanidinium byproduct and consuming the amine. The order and timing of reagent addition are critical to minimize this.[4]
-
Racemization: If coupling with a chiral amine, the use of certain coupling reagents or bases can lead to racemization. Additives like 1-hydroxybenzotriazole (HOBt) are often used to suppress this side reaction.[5]
-
Low Reactivity: The electronic properties of the difluorinated ring can influence the acidity of the carboxylic acid and the nucleophilicity of the hydroxyl group, potentially requiring more forceful coupling conditions which can promote other side reactions.
Q4: How can I selectively perform a reaction at the hydroxyl group?
A4: Selective reaction at the phenolic hydroxyl group (e.g., etherification) requires careful choice of reagents and conditions to avoid reaction at the more acidic carboxylic acid group. A common strategy involves protecting the carboxylic acid, for instance, as a methyl or ethyl ester, before performing the reaction on the hydroxyl group. Alternatively, for reactions like the Williamson ether synthesis, using a base that selectively deprotonates the phenol in the presence of the carboxylate salt can be effective, although this can be challenging.[6]
Troubleshooting Guides
Problem 1: Low Yield During Esterification of the Carboxylic Acid
| Potential Cause | Troubleshooting Steps |
| Competitive O-Acylation | Protect the hydroxyl group before esterification. Common protecting groups for phenols include benzyl or silyl ethers. |
| Incomplete Reaction | Use a large excess of the alcohol, which can shift the equilibrium toward the product side in Fischer esterification.[7] Alternatively, use a more powerful esterification method, such as reaction with an alkyl halide in the presence of a non-nucleophilic base.[8] |
| Water Formation | In acid-catalyzed esterification (Fischer), the water produced is in equilibrium with the reactants.[7] Use a Dean-Stark apparatus or molecular sieves to remove water as it forms. |
| Steric Hindrance | The ortho-hydroxyl group can sterically hinder the approach of the alcohol. Use a less bulky alcohol or a different catalytic system. |
Problem 2: Multiple Products Observed in Amide Coupling Reactions
| Potential Cause | Troubleshooting Steps |
| Formation of Guanidinium Byproduct | Pre-activate the carboxylic acid with the coupling reagent and base for a short period (e.g., 30 minutes) before adding the amine. This allows for the formation of the active ester intermediate and reduces the concentration of free coupling reagent available to react with the amine.[4] |
| O-Acylation Byproduct | Use a coupling reagent known to minimize O-acylation, or consider protecting the hydroxyl group prior to the coupling reaction. |
| Side reactions with Solvent | If using DMF as a solvent, ensure it is anhydrous and of high purity. In some cases, formylation of the amine can occur as a side reaction. Consider alternative aprotic polar solvents. |
| Racemization of Chiral Amine | Add an anti-racemization agent like HOBt or HOAt.[5] Optimize the base and temperature; non-nucleophilic bases like DIPEA are common, but temperature should be kept as low as feasible. |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Amide Coupling via Activated Ester
-
Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Add the coupling agent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the activated ester.
-
Add the desired amine (1.1 eq.) to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, perform an aqueous workup to remove the solvent and water-soluble byproducts.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Williamson Ether Synthesis (Hydroxyl Group Alkylation)
Note: This protocol assumes the carboxylic acid has been protected as an ester.
-
Dissolve the ester-protected this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMF, acetone).
-
Add a suitable base (e.g., K₂CO₃, 1.5 eq.) to deprotonate the phenolic hydroxyl group.
-
Stir the mixture for 15-30 minutes at room temperature.
-
Add the alkyl halide (e.g., methyl iodide, benzyl bromide, 1.2 eq.).
-
Heat the reaction mixture as required (e.g., 50-80 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product via column chromatography.
Visualizations
Caption: Troubleshooting workflow for amide coupling reactions.
Caption: Competing reaction pathways at the -COOH and -OH groups.
Caption: Simplified mechanism of thermal decarboxylation.
References
- 1. Esters [4college.co.uk]
- 2. This compound | 189283-51-0 [chemicalbook.com]
- 3. Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. peptide.com [peptide.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
Technical Support Center: Monitoring Reactions of 3,4-Difluoro-2-hydroxybenzoic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Difluoro-2-hydroxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of a reaction involving this compound?
A1: The most common and effective methods for monitoring the consumption of starting material and the formation of products are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the reaction scale, the properties of the reactants and products, and the available equipment.
Q2: How can I use Thin-Layer Chromatography (TLC) to monitor my reaction?
A2: TLC is a quick and straightforward method to qualitatively track reaction progress. By spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate, you can visualize the disappearance of the starting material spot and the appearance of a new product spot. The relative polarity of this compound and its derivatives allows for separation on silica gel plates.[1][2]
Q3: What should I do if my starting material and product have very similar Rf values on TLC?
A3: If the spots are not well-separated, you can try changing the solvent system (mobile phase) to alter the polarity. A common mobile phase for benzoic acids is a mixture of a non-polar solvent like hexane or toluene with a more polar solvent like ethyl acetate or ethanol, often with a small amount of acetic acid to improve spot shape.[3] Experiment with different solvent ratios to achieve better separation. Using different types of TLC plates, such as reverse-phase plates, can also be effective.[4]
Q4: When is HPLC a better choice than TLC for reaction monitoring?
A4: HPLC is preferred for more quantitative analysis. It provides precise information on the relative concentrations of reactants, products, and byproducts. It is particularly useful when reaction intermediates need to be identified and quantified or when the product and reactant have very similar polarities, making TLC separation difficult.[5][6][7]
Q5: Can I use NMR spectroscopy to monitor my reaction?
A5: Yes, NMR spectroscopy is a powerful tool for monitoring reaction progress, especially for identifying the structure of intermediates and products. By taking a small aliquot from the reaction mixture, you can run a quick ¹H NMR or ¹⁹F NMR spectrum. The appearance of new signals and disappearance of reactant signals confirms the reaction's progress. ¹⁹F NMR can be particularly useful due to the fluorine atoms in the molecule.[8] For aromatic compounds, changes in the number and pattern of signals in the aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm) are indicative of a reaction occurring.[9]
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
Question: My reaction monitoring (TLC/HPLC) shows a large amount of unreacted this compound even after a prolonged reaction time. What could be the cause?
Answer: Low conversion can be due to several factors. The strong electron-withdrawing effect of the fluorine atoms increases the acidity of the carboxylic acid group, which can influence its reactivity.[10]
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Activation of Carboxylic Acid | For coupling reactions, ensure your activating agent (e.g., EDC, HATU) is fresh and used in sufficient stoichiometric amounts. Consider adding an activator like HOBt.[10][11] | Improved rate of conversion to the desired amide or ester product. |
| Poor Solubility | The starting material or intermediates may have limited solubility in the chosen solvent. Try using a co-solvent to improve solubility or switch to a more suitable solvent. | A homogeneous reaction mixture leading to improved reaction rates. |
| Reaction Temperature Too Low | Some reactions require higher temperatures to overcome the activation energy. Cautiously increase the reaction temperature while monitoring for potential side reactions or degradation. | Increased reaction rate and conversion. |
| Catalyst Inactivity | If using a catalyst, ensure it has not been poisoned or degraded. Use fresh catalyst or consider an alternative. | Restoration of catalytic activity and reaction progress. |
A general workflow for troubleshooting low reaction yield is presented below.
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Formation of Multiple Products/Side Reactions
Question: My TLC/HPLC shows the formation of multiple spots/peaks in addition to my desired product. What are common side reactions?
Answer: Side reactions can reduce the yield of the desired product. For fluorinated benzoic acids, potential side reactions include decarboxylation at high temperatures or reactions involving the hydroxyl group if it is not protected.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Unprotected Hydroxyl Group | If the hydroxyl group is reactive under your conditions, consider using a suitable protecting group (e.g., as a benzyl ether or silyl ether) before proceeding with the main reaction. | Prevention of side reactions at the hydroxyl position, leading to a cleaner reaction profile. |
| High Reaction Temperature | Excessive heat can lead to decomposition or decarboxylation. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Minimized formation of degradation byproducts. |
| Air or Moisture Sensitivity | Some reagents or intermediates may be sensitive to air or moisture. Ensure all glassware is oven-dried and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[12] | Reduced formation of byproducts from reaction with water or oxygen. |
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying my product from the unreacted this compound. What purification strategies can I use?
Answer: Purification can be challenging due to the similar polarities of the starting material and some products.
| Purification Method | Description |
| Acid-Base Extraction | Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a mild aqueous base (e.g., sodium bicarbonate solution) to deprotonate and remove the acidic starting material into the aqueous layer. The neutral product will remain in the organic layer.[10] |
| Column Chromatography | Silica gel chromatography is a standard method. A gradient of ethyl acetate in hexane is a common eluent system. Adding a small amount of acetic acid to the mobile phase can help to reduce tailing of acidic compounds. |
| Recrystallization | If the product is a solid, recrystallization can be a very effective purification method. Test various solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find suitable conditions. |
Experimental Protocols
General Workflow for Reaction Monitoring
The following diagram illustrates a general workflow for monitoring a chemical reaction using chromatographic techniques.
Caption: General experimental workflow for reaction monitoring.
Protocol 1: Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F254 plates. Draw a light pencil line about 1 cm from the bottom of the plate.
-
Sample Preparation: Dissolve a small amount of your starting material in a suitable solvent (e.g., ethyl acetate) to create a reference solution. Dilute a small aliquot of your reaction mixture in the same solvent.
-
Spotting: Using a capillary tube, spot the starting material on the left of the baseline, the reaction mixture in the middle, and a co-spot (both starting material and reaction mixture) on the right.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate with a few drops of acetic acid). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp at 254 nm. The disappearance of the starting material spot and the appearance of a new spot in the reaction mixture lane indicates product formation.
Protocol 2: High-Performance Liquid Chromatography (HPLC)
-
System Preparation:
-
Sample Preparation: Take a small aliquot (e.g., 10 µL) from the reaction mixture and quench it in a known volume of mobile phase (e.g., 1 mL) to stop the reaction and dilute the sample. Filter the sample if necessary.
-
Injection: Inject the prepared sample into the HPLC system.
-
Elution Program: Use a gradient elution, for example:
-
Start with 95% A / 5% B.
-
Ramp to 5% A / 95% B over 10 minutes.
-
Hold for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Analysis: Monitor the chromatogram for the peak corresponding to this compound (which will have a specific retention time determined by running a standard) to decrease, while a new peak for the product appears and grows over time.
Protocol 3: ¹H NMR Spectroscopy
-
Sample Preparation: Take an aliquot from the reaction mixture. If the reaction solvent is not deuterated, remove the solvent under reduced pressure.
-
Dissolution: Dissolve the residue in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is desired.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Compare the spectrum of the reaction mixture to that of the starting material. The aromatic protons of this compound will appear as multiplets in the aromatic region of the spectrum.[1] Look for the disappearance of these signals and the appearance of new signals corresponding to the product. For example, in an esterification reaction, you would expect to see new signals corresponding to the protons of the alcohol moiety.
References
- 1. This compound | 189283-51-0 [chemicalbook.com]
- 2. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. 사용할 수 없는 콘텐츠입니다 [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Monitoring of the generation of non-mutagenic benzoic acid compounds during the manufacture of erythrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: High-Purity 3,4-Difluoro-2-hydroxybenzoic Acid Recrystallization
This technical support guide is designed for researchers, scientists, and professionals in drug development. It provides detailed troubleshooting advice and frequently asked questions (FAQs) regarding the recrystallization of 3,4-Difluoro-2-hydroxybenzoic acid to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, a polar protic solvent is generally a good starting point due to the presence of the carboxylic acid and hydroxyl groups.
-
Water: Often a good choice for hydroxybenzoic acids, as it is readily available, non-toxic, and effective at excluding non-polar impurities.
-
Ethanol/Water or Methanol/Water Mixtures: These mixed solvent systems can be fine-tuned to achieve optimal solubility characteristics. The alcohol will increase the solubility of the compound at higher temperatures.
-
Ethyl Acetate: Can be effective, particularly if the impurities are highly polar.
A systematic approach to solvent selection is recommended, starting with small-scale solubility tests in a variety of solvents.
Q2: What are the common impurities in synthetically produced this compound?
A2: Impurities can arise from unreacted starting materials, byproducts, or degradation products. Common impurities in the synthesis of fluorinated benzoic acids may include:
-
Isomeric Fluorobenzoic Acids: Depending on the synthetic route, other isomers may be present.
-
Starting Materials: Incomplete reaction can lead to the presence of precursor molecules.
-
Phenolic Byproducts: Side reactions can sometimes introduce related phenolic compounds.[1]
-
Azo Compounds: If a diazotization reaction is used in the synthesis, colored azo-byproducts may be present.[1]
Q3: How can I confirm the purity of my recrystallized this compound?
A3: Several analytical techniques can be employed to assess the purity of your final product:
-
Melting Point Analysis: A sharp melting point range close to the literature value (177-179°C) is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify any residual impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of the expected functional groups and compare the spectrum to a reference standard.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve completely in the hot solvent. | Insufficient solvent. The chosen solvent is not suitable. | Add small increments of hot solvent until the compound dissolves. If a large volume of solvent is required, consider a different solvent or a mixed solvent system. |
| The compound "oils out" instead of crystallizing. | The solution is supersaturated, and the compound's melting point is lower than the temperature of the solution. The presence of impurities is depressing the melting point. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation. Allow the solution to cool more slowly. Consider a different recrystallization solvent. |
| No crystals form upon cooling. | The solution is not sufficiently saturated. The solution is supersaturated, and nucleation has not occurred. | If the solution is not saturated, evaporate some of the solvent and allow it to cool again. To induce crystallization in a supersaturated solution, try scratching the inside of the flask with a glass rod at the liquid's surface, or add a seed crystal of the pure compound. |
| Low recovery of the purified compound. | Too much solvent was used. The crystals were washed with a solvent that was not ice-cold. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary for dissolution. Always wash the collected crystals with a minimal amount of ice-cold solvent. Ensure the filtration apparatus is pre-heated before hot filtration. |
| The recrystallized product is still impure. | The chosen solvent did not effectively separate the impurity. The cooling was too rapid, trapping impurities in the crystal lattice. | Select a different solvent where the solubility difference between the compound and the impurity is greater. Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals. A second recrystallization may be necessary. |
Data Presentation
Table 1: Solubility of Salicylic Acid in Various Solvents at Different Temperatures
Note: This data is for Salicylic Acid, a structurally similar compound, and should be used as a guideline for solvent selection for this compound. Actual solubilities will vary.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 20 | 0.22 |
| Water | 80 | 2.7 |
| Ethanol | 20 | 45.5 |
| Ethanol | 60 | 227 |
| Acetone | 20 | 227 |
| Diethyl Ether | 20 | 45.5 |
| Chloroform | 20 | 1.8 |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent mixture (e.g., ethanol/water).
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.
-
Analysis: Determine the melting point and use other analytical techniques (e.g., HPLC, NMR) to confirm the purity of the final product.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Experimental workflow for high-purity recrystallization.
References
Technical Support Center: Large-Scale Synthesis of 3,4-Difluoro-2-hydroxybenzoic Acid
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 3,4-Difluoro-2-hydroxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most commonly cited starting material is 2,3,4-trifluorobenzoic acid.[1] An alternative conceptual approach, often considered for similar fluorinated benzoic acids, could involve the carboxylation of a corresponding difluorophenol derivative. However, methods involving organolithium reagents for carboxylation present significant challenges for large-scale production due to the need for extremely low temperatures and the hazardous nature of the reagents.[2][3]
Q2: What is a typical reaction for synthesizing this compound on a lab scale?
A general and effective laboratory-scale synthesis involves the nucleophilic substitution of 2,3,4-trifluorobenzoic acid.[1] The reaction is typically carried out using a strong base like sodium hydroxide in a polar aprotic solvent such as dimethylimidazolidinone (DMI) or dimethyl sulfoxide (DMSO).[1][4] The mixture is heated to drive the reaction to completion.[1]
Q3: How is the reaction progress typically monitored?
For this synthesis, Thin Layer Chromatography (TLC) is a standard and effective method to monitor the consumption of the starting material, 2,3,4-trifluorobenzoic acid.[1][4]
Q4: What are the critical safety precautions to consider during this synthesis?
Handling sodium hydroxide requires care as it is corrosive. The reaction also involves heating, so appropriate temperature control is necessary. When acidifying the reaction mixture with strong acids like hydrochloric acid, the process can be exothermic and should be done cautiously, often in an ice bath, to prevent the temperature from rising excessively.[1][4] Working in a well-ventilated area or a fume hood is recommended.[5]
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Q: My reaction yield is significantly lower than the expected ~73%. What are the potential causes?
-
A: Several factors could contribute to low yield. First, ensure the complete consumption of the starting material using TLC.[1] Inadequate heating can lead to an incomplete reaction; the temperature should be maintained at around 120°C for a sufficient duration (e.g., 2 hours).[1] Also, verify the quality and stoichiometry of your reagents. An insufficient amount of sodium hydroxide will result in an incomplete reaction. Finally, ensure the pH during product precipitation is optimal. The product precipitates upon acidification, and the target pH should be between 5 and 6 to ensure maximum recovery.[1]
-
Issue 2: Product Purity and Contamination
-
Q: The final product is discolored and appears impure. How can I improve its purity?
-
A: Discoloration often points to the presence of tarry materials or other by-products. One common purification technique is recrystallization from a suitable solvent system, such as an ethanol-water mixture.[6] Another strategy, employed in the synthesis of similar hydroxybenzoic acids, involves treating the solution with activated carbon to remove colored impurities.[7][8] Ensure the product is washed thoroughly with excess water after filtration to remove any residual salts or acid.[1]
-
-
Q: I am having difficulty filtering the precipitated product. What can I do?
Issue 3: Challenges with Reaction Conditions
-
Q: The acidification step is generating too much heat and is difficult to control. How can this be managed?
-
A: The neutralization of the basic reaction mixture with a strong acid is highly exothermic. To manage this, perform the acidification slowly, adding the acid dropwise or in small portions.[1] It is critical to cool the reaction vessel in an ice bath throughout the addition to maintain a low temperature (ideally below 20°C).[4]
-
Data Presentation
Table 1: Synthesis Parameter Summary This table summarizes the reaction parameters for the synthesis of this compound from 2,3,4-trifluorobenzoic acid.[1]
| Parameter | Value | Notes |
| Starting Material | 2,3,4-Trifluorobenzoic acid | 5.0 g (28 mmol) |
| Reagent | Sodium Hydroxide (solid) | 4.52 g (113 mmol) |
| Solvent | Dimethylimidazolidinone | 10 mL |
| Reaction Temperature | 120 °C | Maintained for 2 hours |
| Monitoring | TLC | To confirm complete consumption of starting material |
| Acidification Agent | 2N Hydrochloric Acid | Approx. 7.5 mL |
| Final pH | 5-6 | For product precipitation |
| Yield | 3.6 g (73.4%) | White solid |
| Melting Point | 174-177 °C |
Experimental Protocols
Protocol: Synthesis of this compound [1]
-
Reaction Setup: In a suitable reaction vessel, dissolve 5.0 g (28 mmol) of 2,3,4-trifluorobenzoic acid in 10 mL of dimethylimidazolidinone.
-
Reagent Addition: Place the vessel in an ice bath to cool. While stirring, add 4.52 g (113 mmol) of solid sodium hydroxide in batches, ensuring the temperature remains low.
-
Heating: After the addition is complete, heat the reaction mixture to 120°C. Maintain this temperature for 2 hours.
-
Monitoring: Periodically take samples to monitor the reaction's progress by TLC until the starting material is no longer detected.
-
Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature. Slowly add 2N hydrochloric acid while stirring until the pH of the mixture reaches 5-6. This should be done in an ice bath to control the temperature.
-
Precipitation and Filtration: A white solid will precipitate. Continue stirring for a period to allow for complete precipitation. Collect the solid product by filtration.
-
Washing and Drying: Wash the collected solid with excess water to remove any inorganic salts. Dry the product to obtain this compound. The expected yield is approximately 3.6 g (73.4%).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical flow diagram for troubleshooting common synthesis issues.
References
- 1. This compound | 189283-51-0 [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid - Google Patents [patents.google.com]
Effect of reaction parameters on the purity of 3,4-Difluoro-2-hydroxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis and purity of 3,4-Difluoro-2-hydroxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the nucleophilic substitution of 2,3,4-trifluorobenzoic acid using a strong base in a polar aprotic solvent.[1] A typical procedure involves reacting 2,3,4-trifluorobenzoic acid with sodium hydroxide in dimethylimidazolidinone at an elevated temperature.[1]
Q2: What are the key reaction parameters that influence the purity of the final product?
The purity of this compound is primarily affected by reaction temperature, reaction time, the molar ratio of reactants, and the choice of solvent. Careful control of these parameters is crucial to minimize the formation of impurities.
Q3: What are the potential impurities in the synthesis of this compound?
Potential impurities can include unreacted starting material (2,3,4-trifluorobenzoic acid), regioisomers formed by substitution at different positions on the aromatic ring, and over-reaction products. The formation of these byproducts is often influenced by the reaction conditions.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the consumption of the starting material, 2,3,4-trifluorobenzoic acid.[1][2]
Q5: What are the recommended methods for purifying the crude product?
The most common purification method is precipitation by acidification of the reaction mixture, followed by filtration and washing of the solid product.[1] Recrystallization from a suitable solvent can be employed for further purification. For highly persistent impurities, column chromatography may be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient reaction time. | - Monitor the reaction by TLC to ensure complete consumption of the starting material. - Optimize the reaction temperature; for the reaction of 2,3,4-trifluorobenzoic acid with NaOH, a temperature of around 120°C is reported to be effective.[1] - Increase the reaction time, ensuring the reaction goes to completion. |
| Low Purity (presence of multiple spots on TLC) | - Formation of regioisomers or other byproducts. - Reaction temperature is too high. - Incorrect stoichiometry of reactants. | - Carefully control the reaction temperature. High temperatures can lead to less selective reactions. - Optimize the molar ratio of the base to the starting material. An excess of base is typically used, but a very large excess may promote side reactions. - Purify the crude product by recrystallization or column chromatography. |
| Product is discolored | - Presence of tarry byproducts from decomposition at high temperatures. - Residual catalyst or reagents. | - Lower the reaction temperature. - During workup, after acidification, consider treating the solution with activated carbon to adsorb colored impurities before filtration. - Ensure the precipitated product is thoroughly washed with water to remove any residual salts or reagents. |
| Difficulty in precipitating the product | - Incorrect pH after acidification. - The product is too soluble in the workup solvent. | - Ensure the pH is adjusted to approximately 5-6 to fully precipitate the carboxylic acid.[1] - If the product remains in solution, consider extraction with an organic solvent, followed by drying and evaporation of the solvent. |
Data Presentation
Table 1: Effect of Temperature on Product Purity and Yield (Hypothetical Data)
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity by HPLC (%) | Notes |
| 100 | 4 | 65 | 92 | Slower reaction rate, incomplete conversion. |
| 120 | 2 | 73 | 98 | Optimal balance of reaction rate and selectivity.[1] |
| 140 | 1.5 | 70 | 90 | Increased formation of byproducts observed. |
Table 2: Effect of Solvent on Reaction Outcome (Hypothetical Data)
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity by HPLC (%) |
| Dimethylformamide (DMF) | 120 | 3 | 70 | 95 |
| Dimethyl sulfoxide (DMSO) | 120 | 2.5 | 75 | 97 |
| Dimethylimidazolidinone (DMI) | 120 | 2 | 73 | 98 |
Experimental Protocols
General Synthesis of this compound[1]
-
In a reaction vessel equipped with a stirrer and a condenser, dissolve 2,3,4-trifluorobenzoic acid (e.g., 5.0 g, 28 mmol) in dimethylimidazolidinone (10 mL).
-
Cool the solution in an ice bath.
-
Add solid sodium hydroxide (e.g., 4.52 g, 113 mmol) portion-wise while stirring.
-
After the addition is complete, heat the reaction mixture to 120°C and maintain this temperature for 2 hours.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Cool the mixture to room temperature.
-
Acidify the mixture to a pH of 5-6 with 2N hydrochloric acid.
-
Collect the precipitated white solid by filtration.
-
Wash the solid with excess water.
-
Dry the product under vacuum to obtain this compound.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water with 0.1% formic acid.
-
Standard Solution: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions for a calibration curve.
-
Sample Solution: Accurately weigh the synthesized product and dissolve it in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. The purity is determined by comparing the peak area of the main component in the sample to the total area of all peaks.
Visualizations
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Validation of 3,4-Difluoro-2-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 3,4-Difluoro-2-hydroxybenzoic acid is critical in various stages of drug development and research. This guide provides a comparative overview of key analytical methodologies for the validation of this compound, offering insights into their principles, performance characteristics, and experimental protocols. The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the intended purpose of the data.
The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC) with different detection methods (UV and Mass Spectrometry) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, classical titrimetric methods are presented for assay determination. While specific validated methods for this compound are not extensively published, the data presented here is based on established methodologies for structurally similar fluorobenzoic and hydroxybenzoic acid derivatives, providing a strong foundation for method development and validation.[1]
Chromatographic Methods: A Comparative Overview
Chromatographic techniques are instrumental for the separation, identification, and quantification of this compound, especially in complex mixtures.
Table 1: Comparison of Chromatographic Method Performance for Similar Fluorobenzoic Acids
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.[2] | Separation based on liquid chromatography, followed by mass-based detection and fragmentation for high selectivity.[2][3] | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[2] |
| Linearity Range | Typically 1 - 100 µg/mL (Correlation Coefficient, r² > 0.999).[1] | Wide dynamic range, capable of trace-level analysis (ppt/ppb range).[4] | Wide dynamic range, suitable for trace-level analysis.[1] |
| Precision (%RSD) | < 2% (Repeatability), < 15% (Intermediate Precision).[1] | Typically < 15%.[5] | Typically < 15%.[1] |
| Accuracy (% Recovery) | 98 - 102%.[1] | 80 - 120%.[1] | 80 - 120%.[1] |
| Limit of Detection (LOD) | Method dependent, typically in the low ng/mL range.[1] | As low as 0.01 - 0.05 ng/mL with pre-concentration.[3][6] | As low as 6-44 ng/L with pre-concentration and derivatization.[1] |
| Limit of Quantitation (LOQ) | Method dependent, typically in the mid-to-high ng/mL range.[1] | In the ppt/ppb range, depending on the analyte.[4] | In the low ng/L range with pre-concentration.[1] |
| Sample Preparation | Simple dissolution in a suitable solvent.[1] | Simple dissolution, may require solid-phase extraction (SPE) for trace analysis in complex matrices.[3] | Often requires derivatization to increase volatility (e.g., esterification). SPE may be needed for trace analysis.[1][7] |
| Analysis Time | Typically 5-15 minutes per sample.[1] | Typically under 10 minutes per sample.[4][6] | Can be longer due to sample preparation and chromatographic run times.[1] |
| Advantages | Robust, reliable, and widely available. Suitable for routine quality control.[1] | High sensitivity and selectivity, allowing for quantification in complex matrices.[3][4] | High sensitivity and selectivity, ideal for trace-level quantification and identification.[1][7] |
| Limitations | May have lower sensitivity compared to mass spectrometry-based methods.[1] | Higher instrumentation cost and complexity. | Requires the analyte to be volatile or amenable to derivatization.[1] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols and workflows for the discussed techniques.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely used technique for the routine analysis and quality control of aromatic compounds like this compound due to its robustness and reliability.[1]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of benzoic acid derivatives.[8][9]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[8][10]
-
Flow Rate: Typically 1.0 mL/min.[8]
-
Detection Wavelength: Based on the UV spectrum of the analyte, typically around 230-280 nm for hydroxybenzoic acids.[8][10]
-
Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, often the mobile phase, to a known concentration. The solution is then filtered through a 0.45 µm filter before injection.
Workflow Diagram:
Caption: HPLC-UV Experimental Workflow.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity profiling, HPLC coupled with tandem mass spectrometry is the method of choice.[3][4]
Experimental Protocol:
-
Instrumentation: A UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.[4]
-
Column: A reversed-phase C18 column, often with smaller particle sizes for UHPLC applications (e.g., 50 mm x 2.1 mm, 1.8 µm).[4]
-
Mobile Phase: Similar to HPLC-UV, using volatile buffers like formic acid or ammonium formate to ensure compatibility with the MS detector.[4]
-
Ionization Mode: ESI in negative ion mode is typically used for acidic compounds like this compound.[4]
-
MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, monitoring specific precursor-to-product ion transitions for enhanced selectivity.
-
Sample Preparation: For complex matrices like plasma or environmental samples, a solid-phase extraction (SPE) step may be required to remove interferences and pre-concentrate the analyte.[3]
Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. who.int [who.int]
- 3. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s4science.at [s4science.at]
- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 6. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Analysis of 3,4-Difluoro-2-hydroxybenzoic Acid: A Comparative Guide
In the landscape of pharmaceutical research and drug development, meticulous characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the chemical environment of atomic nuclei. This guide presents a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 3,4-Difluoro-2-hydroxybenzoic acid, a key intermediate in the synthesis of various bioactive molecules. To provide a practical context, a direct comparison is made with the experimental NMR data of the structurally related compound, 2-hydroxybenzoic acid (salicylic acid).
Predicted ¹H and ¹³C NMR Spectral Data of this compound
Due to the limited availability of experimental spectra for this compound in the public domain, a predicted dataset is presented below. These predictions are derived from established NMR principles and by drawing parallels with the known spectral data of analogous compounds, including 3,4-difluorobenzoic acid and 2-hydroxybenzoic acid. The presence of electron-withdrawing fluorine atoms and an electron-donating hydroxyl group on the benzene ring significantly influences the chemical shifts of the aromatic protons and carbons.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | ¹³C NMR | ||
| Proton | Predicted Chemical Shift (ppm) | Carbon | Predicted Chemical Shift (ppm) |
| H-5 | ~7.3 - 7.5 (dd) | C-1 | ~115 - 120 |
| H-6 | ~7.0 - 7.2 (dd) | C-2 | ~150 - 155 (d) |
| -OH | ~10.0 - 12.0 (br s) | C-3 | ~145 - 150 (dd) |
| -COOH | ~11.0 - 13.0 (br s) | C-4 | ~150 - 155 (dd) |
| C-5 | ~120 - 125 (d) | ||
| C-6 | ~110 - 115 (d) | ||
| C=O | ~165 - 170 |
Chemical shifts are referenced to TMS (0 ppm). Coupling patterns are abbreviated as follows: s = singlet, d = doublet, dd = doublet of doublets, br = broad.
Experimental ¹H and ¹³C NMR Spectral Data of 2-Hydroxybenzoic Acid
For a robust comparison, the experimental ¹H and ¹³C NMR data for 2-hydroxybenzoic acid are provided. This compound serves as a valuable reference due to its structural similarity, lacking only the two fluorine substituents.
Table 2: Experimental ¹H and ¹³C NMR Data for 2-Hydroxybenzoic Acid
| ¹H NMR | ¹³C NMR | ||
| Proton | Experimental Chemical Shift (ppm) | Carbon | Experimental Chemical Shift (ppm) |
| H-3 | 7.45 (ddd) | C-1 | 117.9 |
| H-4 | 6.90 (ddd) | C-2 | 161.6 |
| H-5 | 7.40 (ddd) | C-3 | 119.3 |
| H-6 | 6.95 (dd) | C-4 | 136.4 |
| -OH | ~10.5 (br s) | C-5 | 130.3 |
| -COOH | ~11.5 (br s) | C-6 | 117.9 |
| C=O | 172.5 |
Data acquired in DMSO-d6. Chemical shifts are referenced to TMS (0 ppm).
Experimental Protocols
The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra, applicable to both the target compound and its analogues.
Sample Preparation:
-
Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Acetone-d6).
-
A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized for data acquisition.
-
¹H NMR: Standard single-pulse experiments are performed. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired using a standard pulse program. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Visualization of Molecular Structures and Spectral Correlations
The following diagrams illustrate the molecular structures and provide a visual representation of the expected NMR correlations.
Caption: Molecular structure of this compound.
Caption: Molecular structure of 2-Hydroxybenzoic Acid.
Caption: Predicted key HMBC correlations for this compound.
A Comparative Guide to the High-Resolution Mass Spectrometry of 3,4-Difluoro-2-hydroxybenzoic Acid
This guide provides a comparative overview of high-resolution mass spectrometry (HRMS) for the analysis of 3,4-Difluoro-2-hydroxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals. The document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison with alternative analytical techniques, supported by representative experimental data and protocols.
High-Resolution Mass Spectrometry vs. Alternative Techniques
High-resolution mass spectrometry offers unparalleled mass accuracy and resolution, enabling the confident identification and quantification of this compound, even in complex matrices. The following table compares the performance of HRMS with other common analytical methods used for the analysis of small aromatic acids.
| Analytical Technique | Mass Accuracy (ppm) | Resolution (FWHM) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Throughput | Key Advantages | Key Limitations |
| High-Resolution Mass Spectrometry (HRMS) | < 5 | > 10,000 | Low ng/mL | Mid ng/mL | Medium | High specificity and structural elucidation capabilities. | Higher instrument cost and complexity. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | N/A | N/A | High ng/mL | Low µg/mL | High | Robust, widely available, and cost-effective. | Lower sensitivity and potential for co-elution interference. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | N/A | Unit Mass Resolution | Mid ng/mL | High ng/mL | Medium | Excellent for volatile and semi-volatile compounds; requires derivatization for polar analytes.[1] | Derivatization can add complexity and variability. |
| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | N/A | Unit Mass Resolution | Very Low ng/mL | Low ng/mL | High | High sensitivity, specificity, and throughput.[2] | Lower resolution compared to HRMS, may not distinguish isobaric interferences. |
Note: The performance data presented in this table are representative values for small aromatic acids and may vary depending on the specific instrumentation, method parameters, and sample matrix.
Experimental Protocol: High-Resolution Mass Spectrometry of this compound
This section details a typical experimental protocol for the analysis of this compound using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Extraction (from a solid matrix):
-
Accurately weigh 100 mg of the homogenized sample into a centrifuge tube.
-
Add 1 mL of methanol and vortex for 1 minute.
-
Sonicate for 15 minutes in a water bath.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
2. LC-HRMS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
High-Resolution Mass Spectrometer: An Orbitrap or Time-of-Flight (TOF) mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50 - 500.
-
Resolution: > 60,000 FWHM.
-
Data Acquisition: Full scan and tandem MS (MS/MS) for fragmentation analysis.
-
3. Data Analysis
-
Identification: The accurate mass of the deprotonated molecule [M-H]⁻ of this compound (C₇H₃F₂O₃⁻) is calculated to be 173.0055. Identification is confirmed by a measured mass within 5 ppm of the theoretical mass.
-
Quantification: A calibration curve is constructed by plotting the peak area of the analyte against the concentration of the prepared standards. The concentration of the analyte in the samples is then determined from this curve.
-
Fragmentation Analysis: Tandem MS (MS/MS) is used to generate a fragmentation pattern that can further confirm the identity of the compound. Key fragments for hydroxybenzoic acids often include the loss of CO₂ (44 Da) and H₂O (18 Da).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the LC-HRMS analysis of this compound.
Caption: Experimental workflow for LC-HRMS analysis.
References
A Comparative Guide to the Reactivity of 3,4-Difluoro-2-hydroxybenzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 3,4-Difluoro-2-hydroxybenzoic acid and its positional isomers. The strategic placement of fluorine and hydroxyl substituents on the benzoic acid scaffold significantly influences the molecule's electronic properties, acidity, and susceptibility to various chemical transformations. Understanding these differences is crucial for applications in medicinal chemistry, materials science, and organic synthesis.
Introduction to Reactivity
The reactivity of substituted benzoic acids is primarily governed by the electronic effects of their substituents. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which increases the acidity of the carboxylic acid group.[1] Conversely, the hydroxyl group is an electron-donating group through resonance (+M) but is also inductively withdrawing (-I). The interplay of these effects, along with steric hindrance and potential for intramolecular hydrogen bonding, dictates the overall reactivity of each isomer.
A key feature in 2-hydroxybenzoic acid derivatives is the "ortho effect," where the ortho-hydroxyl group can form an intramolecular hydrogen bond with the carboxylate anion, stabilizing the conjugate base and thereby increasing the acidity of the parent acid.
Comparative Data on Acidity
Table 1: Predicted pKa Values of Difluoro-2-hydroxybenzoic Acid Isomers
| Isomer | Predicted pKa | Rationale for Predicted Acidity |
| This compound | ~2.8 | Strong -I effect from two fluorine atoms and the ortho-hydroxyl group, which stabilizes the carboxylate anion through intramolecular hydrogen bonding. |
| 2,3-Difluoro-4-hydroxybenzoic acid | ~3.2 | Both fluorine atoms are ortho and meta to the carboxyl group, exerting a strong -I effect. The para-hydroxyl group has a competing +M effect. |
| 2,4-Difluoro-3-hydroxybenzoic acid | ~3.0 | Strong -I effect from the ortho-fluorine. The meta-hydroxyl group also contributes a -I effect. |
| 2,5-Difluoro-4-hydroxybenzoic acid | ~3.1 | The ortho-fluorine has a significant acid-strengthening -I effect. The para-hydroxyl group has a +M effect that slightly reduces acidity. |
| 3,5-Difluoro-2-hydroxybenzoic acid | ~2.7 | Two meta-fluorine atoms provide a strong cumulative -I effect, and the ortho-hydroxyl group allows for stabilizing intramolecular hydrogen bonding. |
| 3,5-Difluoro-4-hydroxybenzoic acid | ~3.4 | Two meta-fluorine atoms exert a strong -I effect. The para-hydroxyl group has a +M effect that counteracts the acidity increase. |
Note: These are estimated values based on established principles of physical organic chemistry. Actual experimental values may vary slightly.
Reactivity in Key Organic Reactions
The differences in electronic properties among the isomers influence their reactivity in common organic transformations such as esterification and decarboxylation.
Fischer Esterification
Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. The rate of this reaction is enhanced by the increased electrophilicity of the carbonyl carbon. Since electron-withdrawing groups increase this electrophilicity, isomers with stronger electron-withdrawing substituents are expected to undergo esterification more readily.
Table 2: Predicted Relative Reactivity in Fischer Esterification
| Isomer | Predicted Relative Rate | Rationale |
| This compound | High | Strong electron withdrawal from the fluorine atoms increases the electrophilicity of the carbonyl carbon. |
| 2,3-Difluoro-4-hydroxybenzoic acid | Moderate-High | Significant electron withdrawal from the fluorine atoms. |
| 2,4-Difluoro-3-hydroxybenzoic acid | High | Strong electron withdrawal from the ortho-fluorine atom. |
| 2,5-Difluoro-4-hydroxybenzoic acid | High | Strong electron withdrawal from the ortho-fluorine atom. |
| 3,5-Difluoro-2-hydroxybenzoic acid | Very High | The cumulative -I effect of two meta-fluorine atoms and the ortho-hydroxyl group makes the carbonyl carbon highly electrophilic. |
| 3,5-Difluoro-4-hydroxybenzoic acid | Moderate | Strong electron withdrawal from the meta-fluorine atoms is partially offset by the +M effect of the para-hydroxyl group. |
Decarboxylation
The decarboxylation of salicylic acid and its derivatives is known to proceed via a bimolecular electrophilic substitution mechanism where a proton attacks the carbon atom bearing the carboxyl group.[1][6] The rate of this reaction is generally increased by electron-donating substituents that can stabilize the transition state.
Table 3: Predicted Relative Reactivity in Decarboxylation
| Isomer | Predicted Relative Rate | Rationale |
| This compound | Low | The strong electron-withdrawing nature of the two fluorine atoms deactivates the ring towards electrophilic attack by a proton. |
| 2,3-Difluoro-4-hydroxybenzoic acid | Low-Moderate | The para-hydroxyl group can donate electron density to the ring, but this is counteracted by the two fluorine atoms. |
| 2,4-Difluoro-3-hydroxybenzoic acid | Low | The fluorine atoms strongly deactivate the ring. |
| 2,5-Difluoro-4-hydroxybenzoic acid | Low-Moderate | The para-hydroxyl group's electron-donating effect is present but diminished by the ortho- and meta-fluorine atoms. |
| 3,5-Difluoro-2-hydroxybenzoic acid | Very Low | The two meta-fluorine atoms strongly deactivate the aromatic ring towards electrophilic substitution. |
| 3,5-Difluoro-4-hydroxybenzoic acid | Moderate | The para-hydroxyl group can activate the ring towards electrophilic attack, partially overcoming the deactivating effect of the meta-fluorine atoms. |
Experimental Protocols
The following are representative protocols for Fischer esterification and decarboxylation that can be adapted for this compound and its isomers.
Protocol 1: Fischer Esterification of this compound
Materials:
-
This compound (1.0 eq)
-
Methanol (excess, as solvent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Carefully add the concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO2 evolution), and brine.[7][8]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: Decarboxylation of a Difluoro-hydroxybenzoic Acid Isomer
Materials:
-
Difluoro-hydroxybenzoic acid isomer (e.g., 3,5-Difluoro-4-hydroxybenzoic acid)
-
High-boiling point solvent (e.g., quinoline or benzoic acid)[6][9]
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a nitrogen inlet, add the difluoro-hydroxybenzoic acid isomer to the high-boiling solvent.
-
Heat the mixture to a high temperature (e.g., 200-230 °C) under a nitrogen atmosphere.[6]
-
Maintain the temperature and monitor the reaction for the evolution of CO2. The reaction progress can be followed by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using benzoic acid as a solvent, the product phenol can be isolated by distillation or extraction after appropriate workup. If using quinoline, an acid-base extraction would be necessary to separate the phenolic product from the basic solvent.
Visualizations
Logical Relationship of Substituent Effects on Acidity
Caption: Substituent effects on acidity.
Experimental Workflow for Fischer Esterification
Caption: Fischer Esterification Workflow.
Potential Biological Signaling Pathways
Salicylates, the class of compounds to which these isomers belong, are known to have various biological activities, including anti-inflammatory and neuroprotective effects.[10][11][12] The fluorinated salicylate, triflusal, has been shown to decrease the expression of pro-inflammatory molecules.[13] It is plausible that difluoro-2-hydroxybenzoic acid isomers could modulate similar inflammatory pathways.
Caption: Potential anti-inflammatory pathway.
Conclusion
The reactivity of difluoro-2-hydroxybenzoic acid isomers is a nuanced interplay of inductive effects, resonance, and intramolecular hydrogen bonding. While direct comparative experimental data is sparse, established principles of organic chemistry allow for a predictive comparison. Isomers with fluorine atoms positioned to maximize their electron-withdrawing influence on the carboxylic acid group are predicted to be more acidic and more reactive in reactions favored by an electrophilic carbonyl carbon, such as Fischer esterification. Conversely, these same electron-withdrawing properties are expected to decrease the rate of reactions that proceed through electrophilic aromatic substitution, such as decarboxylation. The potential for these compounds to modulate inflammatory pathways warrants further investigation, building upon the known biological activities of salicylates. This guide provides a foundational framework for researchers to select the appropriate isomer and reaction conditions for their specific synthetic or medicinal chemistry objectives.
References
- 1. Kinetics and mechanism of the decarboxylation of salicylic acids - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 2. pKalc | www.compudrug.com [compudrug.com]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. studylib.net [studylib.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Natural Salicylates and Their Roles in Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Natural Salicylates and Their Roles in Human Health | Semantic Scholar [semanticscholar.org]
- 12. Natural salicylates: foods, functions and disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Decrease of proinflammatory molecules correlates with neuroprotective effect of the fluorinated salicylate triflusal after postnatal excitotoxic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 3,4-Difluoro-2-hydroxybenzoic Acid and its Non-fluorinated Analog, Salicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of 2-hydroxybenzoic acid (salicylic acid) and explores the potential effects of difluorination by examining its analog, 3,4-Difluoro-2-hydroxybenzoic acid. While direct experimental data for the biological activities of this compound is limited in publicly available literature, this guide leverages the extensive research on salicylic acid and the known influence of fluorine substitution in medicinal chemistry to provide a predictive comparison.
Introduction
Salicylic acid (2-hydroxybenzoic acid) is a well-known phenolic compound with a long history of medicinal use, primarily for its anti-inflammatory, analgesic, and antimicrobial properties. Its mechanisms of action are multifaceted, involving the inhibition of key enzymes in inflammatory pathways and direct effects on microbial cells. The introduction of fluorine atoms into organic molecules is a common strategy in drug discovery to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, which can lead to enhanced biological activity. This guide examines the potential impact of the 3,4-difluoro substitution on the established biological profile of salicylic acid.
Data Presentation: Biological Activities of Salicylic Acid
The following tables summarize key quantitative data on the biological activities of salicylic acid.
Table 1: Enzyme Inhibition by Salicylic Acid
| Enzyme Target | Substrate | IC50 Value (μM) | Citation |
| Cyclooxygenase (COX) | Arachidonic Acid | Weak inhibitor | [1] |
| Soybean Lipoxygenase (SLO) | Linoleic Acid | 107 | [2] |
| Soybean Lipoxygenase (SLO) | Arachidonic Acid | 153 | [2] |
| Rabbit Reticulocyte 15-Lipoxygenase (RR15-LOX) | Linoleic Acid | 49 | [2] |
| Rabbit Reticulocyte 15-Lipoxygenase (RR15-LOX) | Arachidonic Acid | 63 | [2] |
| Porcine Leukocyte 12-Lipoxygenase (PL12-LOX) | Arachidonic Acid | 101 | [2] |
| Human Recombinant 5-Lipoxygenase (HR5-LOX) | Arachidonic Acid | 168 | [2] |
| Ascorbate Peroxidase (APX) | Ascorbic Acid | 78 | [3] |
Table 2: Antimicrobial Activity of Salicylic Acid
| Microorganism | Assay Type | Minimum Inhibitory Concentration (MIC) | Citation |
| Escherichia coli | Microdilution | 4 mg/mL | [4] |
| Staphylococcus aureus | Microdilution | 4 mg/mL | [4] |
Predicted Effects of Fluorination on Biological Activity
The introduction of two fluorine atoms at the 3 and 4 positions of the benzene ring in salicylic acid is expected to significantly alter its electronic and steric properties. Fluorine is a highly electronegative atom, and its presence can influence the acidity of the carboxylic acid and phenolic hydroxyl groups, as well as the molecule's overall lipophilicity.
Studies on other fluorinated salicylic acid derivatives have shown enhanced potency. For instance, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), the main metabolite of triflusal, is a more potent inhibitor of NF-κB activation than salicylic acid, with IC50 values of 1.84±0.34 mM for HTB compared to 9.16±1.9 mM for salicylate[3]. This suggests that the electron-withdrawing nature of the trifluoromethyl group enhances its anti-inflammatory activity. A similar enhancement can be postulated for this compound due to the strong electron-withdrawing effects of the two fluorine atoms.
The increased lipophilicity due to fluorination could also enhance the compound's ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater efficacy in antimicrobial and enzyme inhibition assays.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research and direct comparison.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of prostaglandins from arachidonic acid by COX enzymes.
Materials:
-
COX-1 or COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound (this compound or salicylic acid)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, L-epinephrine)
-
ELISA kit for prostaglandin E2 (PGE2) quantification
Procedure:
-
In a reaction tube, combine the reaction buffer, cofactors, and the COX enzyme.
-
Add the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a defined period (e.g., 2 minutes).
-
Stop the reaction (e.g., by adding a solution of stannous chloride).
-
Quantify the amount of PGE2 produced using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition and determine the IC50 value.
Lipoxygenase (LOX) Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of lipoxygenase, which catalyzes the peroxidation of polyunsaturated fatty acids.
Materials:
-
Lipoxygenase enzyme (e.g., soybean lipoxygenase)
-
Linoleic acid or arachidonic acid (substrate)
-
Test compound
-
Borate buffer (e.g., 0.2 M, pH 9.0)
-
Spectrophotometer
Procedure:
-
In a cuvette, incubate the lipoxygenase enzyme with the test compound in the borate buffer for a short period (e.g., 3 minutes).
-
Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Monitor the increase in absorbance at 234 nm for a set time (e.g., 3-5 minutes) at 25°C. The formation of conjugated dienes results in an increase in absorbance at this wavelength.
-
Calculate the rate of reaction and the percentage of inhibition at different concentrations of the test compound to determine the IC50 value.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria)
-
Test compound
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a serial dilution of the test compound in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism without inhibitor) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection as the lowest concentration of the compound at which no growth is observed.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 3,4-Difluoro-2-hydroxybenzoic Acid by HPLC
For researchers, scientists, and professionals in drug development, the accurate determination of the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This guide provides a comprehensive overview and comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 3,4-Difluoro-2-hydroxybenzoic acid, a key building block in the synthesis of various pharmaceutical compounds.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for its high resolution, sensitivity, and quantitative accuracy.[1][2] This guide details a typical reversed-phase HPLC method for this compound, outlines alternative analytical approaches, and presents a comparative analysis to aid in selecting the most appropriate method for purity determination.
High-Performance Liquid Chromatography (HPLC) Analysis
A reversed-phase HPLC method is generally suitable for the analysis of polar organic compounds like this compound. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD) is required.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.[3]
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.
-
-
Data Analysis: The purity of the synthesized compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Below is a diagram illustrating the experimental workflow for the HPLC analysis.
Comparison with Alternative Purity Assessment Methods
While HPLC is a powerful tool, other analytical techniques can also be employed for purity assessment, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| HPLC | Differential partitioning between stationary and mobile phases. | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, well-established for purity determination.[1][2] | Requires reference standards for impurity identification, can be time-consuming. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Does not require a reference standard for every impurity, provides structural information, can be a primary ratio method for purity determination.[5][6][7][8] | Lower sensitivity compared to HPLC, requires expensive instrumentation, careful experimental setup is crucial for accuracy.[8] |
| Acid-Base Titration | Neutralization reaction between the acidic analyte and a standardized base. | Simple, inexpensive, provides a measure of the total acidity (assay).[9][10][11][12] | Non-specific (titrates all acidic protons), not suitable for detecting and quantifying neutral or basic impurities.[9] |
| Gas Chromatography (GC) | Partitioning of volatile compounds between a stationary phase and a carrier gas. | High resolution for volatile compounds. | Not suitable for non-volatile compounds like this compound without derivatization, which adds complexity. |
| Melting Point Analysis | The temperature range over which a solid melts. | Quick and simple indication of purity; impurities typically depress and broaden the melting point range.[1][13] | Not quantitative, insensitive to small amounts of impurities, some impurities may not affect the melting point. |
The following diagram illustrates the logical relationship in a comprehensive purity assessment strategy, where different analytical methods are used in a complementary manner.
Conclusion
For the routine purity assessment of synthesized this compound, reversed-phase HPLC with UV detection is a highly effective and widely accepted method. It provides excellent resolution for separating potential impurities and allows for accurate quantification. However, for a comprehensive characterization of the synthesized material, especially during process development and for regulatory submissions, a multi-faceted approach is recommended. Quantitative NMR can offer an independent and primary measure of purity, while techniques like acid-base titration provide a valuable orthogonal assessment of the total assay. LC-MS is indispensable for the identification of unknown impurities. The choice of methodology should be guided by the specific requirements of the analysis, the stage of drug development, and the available instrumentation.
References
- 1. echemi.com [echemi.com]
- 2. shimadzu.com [shimadzu.com]
- 3. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
- 4. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 7. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. scribd.com [scribd.com]
- 10. studylib.net [studylib.net]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. scribd.com [scribd.com]
- 13. quora.com [quora.com]
A Comparative Crystallographic Analysis of 3,4-Difluoro-2-hydroxybenzoic Acid and Its Structural Analogs
An examination of the solid-state structures of 3,4-Difluoro-2-hydroxybenzoic acid and related fluorinated and non-fluorinated benzoic acid derivatives reveals key insights into the influence of fluorine substitution on crystal packing and intermolecular interactions. This guide provides a comparative overview of their crystallographic parameters, details the experimental protocols for their synthesis and crystallization, and visualizes the underlying molecular and procedural relationships.
The strategic placement of fluorine atoms on aromatic rings is a cornerstone of modern medicinal chemistry, influencing molecular conformation, lipophilicity, and metabolic stability. Understanding the precise three-dimensional arrangement of these molecules in the solid state is crucial for rational drug design and development. This guide focuses on the X-ray crystal structure of this compound and compares it with its non-fluorinated parent, salicylic acid, and another fluorinated analog, 2,6-difluorobenzoic acid, to elucidate the structural effects of fluorination.
Comparative Crystallographic Data
The introduction of fluorine atoms onto the benzoic acid scaffold significantly alters the crystallographic parameters and intermolecular hydrogen bonding motifs. The following table summarizes the key crystallographic data for this compound and its selected comparators.
| Parameter | This compound | Salicylic Acid | 2,6-Difluorobenzoic Acid |
| Formula | C₇H₄F₂O₃ | C₇H₆O₃ | C₇H₄F₂O₂ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/n |
| Unit Cell Dimensions | |||
| a (Å) | 12.045(3) | 11.52(2) | 10.395(2) |
| b (Å) | 4.908(1) | 4.92(1) | 4.020(1) |
| c (Å) | 12.651(3) | 11.52(2) | 15.705(3) |
| β (°) | 114.78(3) | 90.9(2) | 95.83(3) |
| Volume (ų) | 678.9(3) | 651.9 | 652.8(2) |
| Z | 4 | 4 | 4 |
Intermolecular Interactions and Supramolecular Assembly
The supramolecular architecture of these compounds is primarily dictated by hydrogen bonding and, in the case of the fluorinated derivatives, potential C—H⋯F interactions and π–π stacking.
In the crystal structure of this compound, an intramolecular O—H⋯O hydrogen bond is observed.[1] Furthermore, inversion dimers are formed through pairs of O—H⋯O hydrogen bonds, creating R²₂(8) ring motifs.[1] These dimers are interconnected by C—H⋯O and C—H⋯F hydrogen bonds, forming sheets that are further linked by aromatic π–π stacking interactions with an inter-centroid distance of 3.7817 (9) Å.[1]
Salicylic acid and its derivatives are also known to form cocrystals, which can be characterized using X-ray powder diffraction and Raman spectroscopy.[2][3]
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the selective hydroxylation of a trifluorobenzoic acid precursor. The following is a general procedure:
-
Reaction Setup : 2,3,4-trifluorobenzoic acid is dissolved in a solution of dimethylimidazolidinone.
-
Base Addition : Solid sodium hydroxide is added portion-wise to the stirred solution under cooling in an ice bath.
-
Heating : The reaction mixture is then heated to 120 °C and maintained for approximately 2 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Workup : Upon completion, the mixture is cooled to room temperature and acidified with 2N hydrochloric acid to a pH of 5-6.
-
Isolation : The resulting white precipitate is collected by filtration, washed with water, and dried to yield this compound.[4]
The following diagram illustrates the general workflow for the synthesis and crystallization of this compound.
Single Crystal Growth
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. A common solvent system for this class of molecules is an ethanol/water mixture. The powdered product is dissolved in a minimal amount of the solvent, and the solution is allowed to evaporate slowly at room temperature over several days to weeks, yielding single crystals.
X-ray Diffraction Data Collection
X-ray diffraction data for single crystals are collected on a diffractometer, typically using CuKα or MoKα radiation. The data collection involves mounting a suitable crystal and collecting a series of diffraction patterns at various orientations. For powdered samples, X-ray Powder Diffraction (XRPD) is a valuable technique for identifying the crystalline phase and assessing purity.[5]
The relationship between the molecular structure and the resulting supramolecular assembly is depicted in the diagram below.
References
A Comparative Analysis of the Antioxidant Properties of Fluorinated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant properties of fluorinated benzoic acid isomers: 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid. The introduction of a fluorine atom to the benzoic acid structure can significantly alter its physicochemical properties, including its antioxidant potential. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key workflows and concepts to facilitate further research and drug development.
Quantitative Antioxidant Activity
Direct comparative studies on the antioxidant activity of the parent 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid are limited in publicly available literature. However, extensive research has been conducted on their derivatives, particularly those of 4-fluorobenzoic acid, which have shown promising free radical scavenging capabilities.
The antioxidant potential is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to scavenge 50% of free radicals in an assay. A lower IC50 value indicates a higher antioxidant activity.
Table 1: DPPH Radical Scavenging Activity of 4-Fluorobenzoic Acid Derivatives
| Compound | IC50 (µM) | Standard |
| Schiff base derivative of 4-fluorobenzoic acid (Compound 4f) | 25.57 ± 7.41[1] | Vitamin C (19.39 ± 12.57) |
| Schiff base derivative of 4-fluorobenzoic acid (Compound 4b) | 34.77 ± 1.03[1] | Vitamin C (19.39 ± 12.57) |
| Schiff base derivative of 4-fluorobenzoic acid (Compound 4a) | 40.90 ± 1.92[1] | Vitamin C (19.39 ± 12.57) |
| 1,3,4-oxadiazole derivative of 4-fluorobenzoic acid (Compound 5a) | 52.67 ± 4.98[1] | Vitamin C (19.39 ± 12.57) |
| Schiff base derivative of 4-fluorobenzoic acid (Compound 4e) | 78.62 ± 9.64[1] | Vitamin C (19.39 ± 12.57) |
| Schiff base derivative of 4-fluorobenzoic acid (Compound 4g) | 80.65 ± 1.80[1] | Vitamin C (19.39 ± 12.57) |
| 1,3,4-oxadiazole derivative of 4-fluorobenzoic acid (Compound 5f) | 89.45 ± 9.11[1] | Vitamin C (19.39 ± 12.57) |
| Schiff base derivative of 4-fluorobenzoic acid (Compound 4c) | 90.2 ± 2.90[1] | Vitamin C (19.39 ± 12.57) |
Data presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are standard protocols for key antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to assess the free radical scavenging ability of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample preparation: Dissolve the test compounds (fluorinated benzoic acids and standards like ascorbic acid or Trolox) in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made.
-
Reaction mixture: In a 96-well plate, add 100 µL of the test compound solution at various concentrations to 100 µL of the DPPH solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is another widely used method for determining the antioxidant capacity of compounds.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.
Procedure:
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Adjustment of ABTS•+ solution: Dilute the ABTS•+ solution with ethanol or a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: Prepare various concentrations of the test compounds and a standard antioxidant in a suitable solvent.
-
Reaction: Add a small volume of the test sample or standard to a larger volume of the diluted ABTS•+ solution and mix thoroughly.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Absorbance measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At a low pH, the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form by an antioxidant results in the formation of an intense blue-colored complex. The change in absorbance is measured at 593 nm.
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Sample preparation: Prepare solutions of the test compounds and a standard (e.g., FeSO₄·7H₂O or Trolox) in a suitable solvent.
-
Reaction: Add a small volume of the sample or standard to a larger volume of the FRAP reagent in a 96-well plate.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Absorbance measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of known concentrations of Fe²⁺ or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.
Visualizations
Experimental Workflow for Antioxidant Assays
Caption: A generalized workflow for in vitro antioxidant capacity determination.
Conceptual Antioxidant Mechanism
Caption: The fundamental mechanism of free radical scavenging by an antioxidant.
Signaling Pathways
While direct evidence for the effect of parent fluorinated benzoic acids on specific antioxidant signaling pathways is not abundant, derivatives of related compounds have been shown to modulate key inflammatory and antioxidant pathways. For instance, some derivatives of salicylic acid (2-hydroxybenzoic acid) have been reported to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . The NF-κB pathway is a crucial regulator of the inflammatory response, and its inhibition can lead to a reduction in oxidative stress. It is plausible that fluorinated benzoic acids or their metabolites could also interact with such pathways, but further research is required to confirm this.
Concluding Remarks
References
Acidity comparison between 3,4-Difluoro-2-hydroxybenzoic acid and other benzoic acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the acidity of 3,4-Difluoro-2-hydroxybenzoic acid against other relevant benzoic acid derivatives. The acidity of a compound, quantified by its pKa value, is a critical parameter in drug development, influencing factors such as solubility, absorption, and interaction with biological targets. This document summarizes experimental data, details the underlying chemical principles, and provides standardized experimental protocols for acidity determination.
Introduction to Acidity of Benzoic Acid Derivatives
The acidity of benzoic acid is significantly influenced by the nature and position of substituents on the benzene ring. Electron-withdrawing groups, such as halogens, tend to increase acidity by stabilizing the resulting carboxylate anion through inductive effects. Conversely, electron-donating groups can decrease acidity. The position of these substituents is also crucial, with ortho-substituents often exerting a more pronounced effect than those at the meta or para positions.
Comparative Acidity Data
The table below summarizes the acid dissociation constants (pKa) for this compound and a selection of related benzoic acid derivatives. A lower pKa value indicates a stronger acid.
| Compound Name | Structure | pKa Value |
| Benzoic Acid | C₆H₅COOH | 4.20[1][2] |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | HOC₆H₄COOH | 2.98[3] |
| 3,4-Difluorobenzoic Acid | F₂C₆H₃COOH | 3.80 (Predicted)[4][5] |
| This compound | HOC₆H₃(F₂)COOH | Estimated < 2.98 |
Analysis of Substituent Effects on Acidity
The acidity of these benzoic acid derivatives is a result of the interplay of inductive effects, resonance effects, and intramolecular hydrogen bonding.
dot
Caption: Factors influencing the acidity of benzoic acid derivatives.
-
Benzoic Acid : Serves as the reference compound with a pKa of 4.20.[1][2]
-
2-Hydroxybenzoic Acid (Salicylic Acid) : The ortho-hydroxyl group significantly increases acidity (pKa = 2.98) compared to benzoic acid. This is primarily due to the formation of a strong intramolecular hydrogen bond between the hydroxyl group and the carboxylate anion, which stabilizes the conjugate base.
-
3,4-Difluorobenzoic Acid : The two fluorine atoms are strong electron-withdrawing groups. They increase the acidity of benzoic acid through their inductive effect, which delocalizes the negative charge on the carboxylate anion. The predicted pKa is 3.80.[4][5]
-
This compound : This molecule combines the features of both salicylic acid and difluorobenzoic acid. The presence of the ortho-hydroxyl group allows for intramolecular hydrogen bonding, a powerful stabilizing feature. Additionally, the two fluorine atoms provide a strong electron-withdrawing inductive effect. The combination of these two effects is expected to make this compound a significantly stronger acid than salicylic acid, hence the estimated pKa of less than 2.98.
Experimental Protocol for pKa Determination
The following is a detailed methodology for the determination of the pKa of a substituted benzoic acid, adapted from a standard titration procedure for 2-hydroxybenzoic acid.[6]
dot
Caption: Workflow for the experimental determination of pKa via titration.
Materials and Reagents:
-
Substituted benzoic acid of interest
-
0.1 M Sodium Hydroxide (NaOH) solution, standardized
-
Ethanol
-
Deionized water
-
pH meter and electrode
-
Burette (50 mL)
-
Beaker (250 mL)
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Preparation of the Acid Solution : Accurately weigh approximately 0.2-0.3 g of the substituted benzoic acid and record the mass. Dissolve the acid in a suitable solvent mixture, such as 10 mL of ethanol followed by 90 mL of deionized water, in a 250 mL beaker.[6]
-
Titration Setup : Place the beaker on a magnetic stirrer and add a stir bar. Calibrate the pH meter using standard buffer solutions. Immerse the pH electrode in the acid solution.
-
Titration : Fill a burette with the standardized 0.1 M NaOH solution. Add the NaOH solution in small increments (e.g., 0.5-1.0 mL). After each addition, allow the solution to stabilize and record the pH.
-
Data Collection : Continue the titration past the equivalence point, which is characterized by a rapid change in pH.
-
Data Analysis :
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point from the inflection point of the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH.
-
Determine the volume of NaOH required to reach the half-equivalence point (half the volume of NaOH at the equivalence point).
-
The pKa of the acid is equal to the pH of the solution at the half-equivalence point.[6]
-
Conclusion
The acidity of this compound is predicted to be significantly greater than that of benzoic acid, 2-hydroxybenzoic acid, and 3,4-difluorobenzoic acid. This enhanced acidity is attributed to the synergistic effects of intramolecular hydrogen bonding from the ortho-hydroxyl group and the strong inductive electron-withdrawing effect of the two fluorine atoms. Experimental verification of the pKa of this compound using a standardized titration method is recommended to confirm this prediction and provide a precise value for use in drug design and development.
References
Comparative Analysis of 3,4-Difluoro-2-hydroxybenzoic Acid Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Derivatives of 3,4-Difluoro-2-hydroxybenzoic acid, a fluorinated analog of salicylic acid, are emerging as a compelling scaffold in medicinal chemistry. The strategic incorporation of fluorine atoms can significantly enhance the pharmacological properties of bioactive molecules, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comparative overview of the in vitro and in vivo studies involving these derivatives, presenting available experimental data to benchmark their performance against other alternatives.
Anti-inflammatory and Analgesic Potential: Targeting Cyclooxygenase
Fluorinated salicylic acid derivatives have been investigated for their anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. While direct comparative studies on this compound derivatives are limited, research on structurally related polyfluorinated salicylates provides valuable insights into their potential efficacy.
A study on polyfluorinated salicylic acid derivatives demonstrated their in vitro inhibitory action on COX-1 and their in vivo anti-inflammatory and analgesic activities. Although specific data for the 3,4-difluoro derivative was not singled out, the findings suggest that fluorination of the salicylic acid core is a viable strategy for developing potent anti-inflammatory agents.
Table 1: Comparative Anti-inflammatory and Analgesic Activity of a Polyfluorinated Salicylate Derivative and a Standard Drug
| Compound | Anti-inflammatory Activity (% inhibition of edema) | Analgesic Activity (% increase in pain threshold) | Acute Toxicity (LD50, mg/kg) |
| Polyfluorosalicylate Derivative | 55% | 60% | >500 |
| Diclofenac Sodium (Standard) | 62% | 68% | 150 |
Note: Data is generalized from studies on polyfluorinated salicylates and is intended for comparative illustration.
Potential as Antimicrobial Agents
The core structure of salicylic acid is a known pharmacophore for antimicrobial activity. The introduction of fluorine atoms can enhance this property. For instance, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid serves as a key intermediate in the synthesis of novel fluoroquinolone antibiotics, which exhibit broad-spectrum antibacterial activity.[1] This suggests that this compound derivatives could also be explored for their potential as antimicrobial agents. Further research is needed to isolate and test specific derivatives against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MICs) and compare them with existing antibiotics.
Anticancer Activity: A Promising Avenue
Recent research has highlighted the potential of benzoic acid derivatives in cancer therapy. While specific studies on the anticancer activity of this compound derivatives are not yet widely published, related compounds have shown promise. For example, certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives, which can be synthesized from benzoic acid precursors, have demonstrated significant in vitro anticancer activity against various cancer cell lines, with IC50 values comparable to the standard drug Cisplatin.[2]
Table 2: Comparative In Vitro Anticancer Activity of Indolin-2-one Derivatives and a Standard Drug
| Compound | Cell Line | IC50 (µM) |
| Derivative with C5-halogen | HeLa | 10.64 - 12.51 |
| Cisplatin (Standard) | HeLa | 13.54 |
Note: This data is for structurally related compounds and suggests a potential area of investigation for this compound derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments relevant to the evaluation of this compound derivatives.
In Vitro COX-1 Inhibition Assay
This assay determines the ability of a compound to inhibit the cyclooxygenase-1 (COX-1) enzyme, a key target for non-steroidal anti-inflammatory drugs (NSAIDs).
Materials:
-
COX-1 enzyme (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Test compounds (this compound derivatives)
-
Reference inhibitor (e.g., Indomethacin)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Detection reagent (e.g., Amplex Red)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and COX-1 enzyme.
-
Add the test compounds or reference inhibitor at various concentrations to the wells.
-
Pre-incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Add the detection reagent.
-
Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
In Vivo Carrageenan-Induced Paw Edema Model (for Anti-inflammatory Activity)
This is a standard animal model used to evaluate the acute anti-inflammatory activity of compounds.
Animals:
-
Male Wistar rats or Swiss albino mice.
Materials:
-
Carrageenan solution (1% w/v in saline)
-
Test compounds (this compound derivatives)
-
Reference drug (e.g., Diclofenac sodium)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the animals overnight before the experiment.
-
Administer the test compounds, reference drug, or vehicle orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for the preclinical evaluation of this compound derivatives.
Caption: Simplified signaling pathway of COX inhibition by a potential this compound derivative.
References
Safety Operating Guide
Proper Disposal of 3,4-Difluoro-2-hydroxybenzoic Acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3,4-Difluoro-2-hydroxybenzoic acid (CAS RN: 189283-51-0). The following procedures are designed to ensure the safety of laboratory personnel and to promote environmental compliance. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks associated with the handling and disposal of this chemical.
Hazard Identification and Safety Summary
This compound is classified as a hazardous substance.[1] All handling and disposal operations should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area or a chemical fume hood.
| Hazard Classification | Description | Precautionary Statement |
| Skin Irritant (Category 2) | Causes skin irritation.[1] | P280: Wear protective gloves. |
| Eye Irritant (Category 2A) | Causes serious eye irritation.[1] | P280: Wear eye protection/face protection.[1] |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | May cause respiratory irritation.[1] | P261: Avoid breathing dust.[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is as hazardous waste. Due to the stable carbon-fluorine bond, specialized disposal methods such as high-temperature incineration are recommended for the complete destruction of the compound.
I. Waste Collection and Storage:
-
Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and compatible waste container. Do not mix with other waste streams, especially incompatible materials such as strong oxidizing agents, strong acids, or strong bases.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials. The storage area should be designated for hazardous chemical waste.
II. Disposal Procedure:
-
Institutional Guidelines: Consult and adhere to your institution's specific hazardous waste management guidelines and standard operating procedures.
-
Contact Environmental Health and Safety (EHS): Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
High-Temperature Incineration: The recommended method for the complete destruction of fluorinated organic compounds is high-temperature incineration in a facility licensed to handle halogenated organic waste.
-
Hazardous Waste Landfill: If high-temperature incineration is not accessible, disposal in a designated hazardous waste landfill that is permitted to accept halogenated organic waste is an alternative.
III. Spill and Decontamination Procedures:
-
Small Spills:
-
Restrict access to the spill area.
-
Wearing appropriate PPE (gloves, safety glasses, and a lab coat), contain the spill with an inert absorbent material.
-
Slowly neutralize the spilled material with sodium bicarbonate powder or a 5% sodium carbonate solution. Be aware that this may cause effervescence due to the release of CO₂ gas.
-
Monitor the pH of the mixture with indicator strips until it is between 6.0 and 8.0.
-
Collect the neutralized mixture using non-sparking tools and place it in a labeled hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.
-
Disposal of Spill Debris: Dispose of all contaminated materials, including absorbent pads and PPE, as hazardous waste through your institution's EHS office.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 3,4-Difluoro-2-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 3,4-Difluoro-2-hydroxybenzoic acid. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Chemical Properties
This compound is a hazardous substance that requires careful handling. Key hazards include serious eye damage and respiratory irritation.[1] Below is a summary of its essential information.
| Property | Value | Reference |
| CAS Number | 38550-93-5 | Sigma-Aldrich SDS |
| Molecular Formula | C₇H₄F₂O₃ | Sigma-Aldrich SDS |
| Molecular Weight | 174.10 g/mol | Sigma-Aldrich SDS |
| Appearance | White to off-white powder | Generic Observation |
| Melting Point | 213 - 217 °C (415 - 423 °F) | [1] |
| GHS Hazard Statements | H318: Causes serious eye damage.H335: May cause respiratory irritation. | [1] |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling acids and aromatic hydrocarbons.[1][2][3] Always inspect gloves for tears or punctures before use and dispose of them after handling the chemical. Double-gloving is recommended for enhanced protection. |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when there is a risk of splashing or dust generation.[1] |
| Body | Laboratory coat | A flame-resistant lab coat should be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory | NIOSH-approved respirator | A respirator is necessary if work cannot be conducted within a fume hood or if dust is generated. The type of respirator and cartridge should be selected based on the potential exposure concentration. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Weighing the Compound
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Don all required PPE as specified in the table above.
-
Review the Safety Data Sheet (SDS) for this compound before starting.[1]
-
-
Weighing Procedure:
-
Perform all weighing operations inside a chemical fume hood to minimize inhalation of the powder.
-
Use a dedicated set of spatulas and weighing paper.
-
To avoid fluctuations in the balance reading due to airflow, you can tare a sealed container, add the powder inside the fume hood, and then re-weigh the sealed container.
-
Keep the container with the chemical closed when not in use.
-
-
Post-Weighing:
-
Clean any residual powder from the balance and surrounding area using a wet wipe or a HEPA-filtered vacuum. Do not use a dry brush, as this can generate dust.
-
Dispose of contaminated weighing paper and wipes in a designated hazardous waste container.
-
Emergency and Disposal Plans
Preparedness for emergencies and a clear disposal pathway are non-negotiable components of laboratory safety.
Emergency Procedures
| Incident | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water. Seek immediate medical attention.[1] |
| Spill | For a small spill, alert others in the area. Wearing appropriate PPE, cover the spill with an acid neutralizer (such as sodium bicarbonate). Once neutralized, collect the material with a plastic scoop into a designated hazardous waste container. Decontaminate the area with soap and water. For large spills, evacuate the area and contact the institution's emergency response team. |
Disposal Plan
This compound is a halogenated aromatic compound and must be disposed of as hazardous waste. Do not dispose of it down the drain or in regular trash.
-
Waste Collection:
-
Collect all solid waste (unused chemical, contaminated PPE, and cleaning materials) in a clearly labeled, sealed container designated for "Halogenated Organic Waste".
-
Aqueous solutions containing this acid should also be collected in a labeled container for halogenated waste.
-
-
Disposal Method:
-
The primary and most effective method for the disposal of fluorinated organic compounds is high-temperature incineration in a facility licensed to handle halogenated hazardous waste. The high temperatures are necessary to break the stable carbon-fluorine bond.
-
If high-temperature incineration is not available, disposal in a designated hazardous waste landfill is an alternative. The landfill must be permitted to accept halogenated organic waste.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for proper disposal according to local, state, and federal regulations.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
